molecular formula C15H18ClNO4 B12065217 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

Cat. No.: B12065217
M. Wt: 311.76 g/mol
InChI Key: IYDLJQIGEIUDGY-UHFFFAOYSA-N
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Description

4-Chloro-6,7-bis(2-methoxyethoxy)quinoline is a useful research compound. Its molecular formula is C15H18ClNO4 and its molecular weight is 311.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

4-chloro-6,7-bis(2-methoxyethoxy)quinoline

InChI

InChI=1S/C15H18ClNO4/c1-18-5-7-20-14-9-11-12(16)3-4-17-13(11)10-15(14)21-8-6-19-2/h3-4,9-10H,5-8H2,1-2H3

InChI Key

IYDLJQIGEIUDGY-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=CN=C2C=C1OCCOC)Cl

Origin of Product

United States

Foundational & Exploratory

4-Chloro-6,7-bis(2-methoxyethoxy)quinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the chemical structure, synthesis, and properties of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline .

Structure, Synthesis, and Application in Kinase Inhibitor Design

Executive Summary

This compound is a specialized heterocyclic intermediate used primarily in the discovery and synthesis of Type I and Type II tyrosine kinase inhibitors (TKIs). It serves as a lipophilic, solubilizing scaffold that targets receptors such as c-Met (HGFR) and VEGFR .

While structurally homologous to the widely known Erlotinib intermediate (which possesses a quinazoline core), this quinoline derivative offers distinct electronic properties and kinase selectivity profiles. The absence of the nitrogen atom at position 3 alters the electron deficiency of the pyrimidine ring, modifying the reactivity of the C4-chloride "warhead" and changing the hydrogen-bonding potential within the ATP-binding pocket of target kinases.

Structural Characterization & Physiochemical Properties[1][2][3]

Chemical Identity[2][4][5][6]
PropertySpecification
IUPAC Name This compound
CAS Number 1137579-56-6
Molecular Formula C₁₅H₁₈ClNO₄
Molecular Weight 311.76 g/mol
Core Scaffold Quinoline (Benzo[b]pyridine)
Functional Groups 4-Chloro (Electrophile), Bis(2-methoxyethoxy) ether tails
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Moderate in Acetone
Structural Analysis

The molecule consists of three critical pharmacophoric regions:

  • The Quinoline Core: Provides the flat, aromatic template required for π-stacking interactions within the kinase hinge region.

  • The C4-Chloro Substituent: A highly reactive leaving group positioned for Nucleophilic Aromatic Substitution (SNAr). This site allows for the attachment of diverse aniline or phenol "heads" that dictate kinase specificity.

  • The 6,7-Bis(2-methoxyethoxy) Tails: These bulky, electron-donating ether chains serve two purposes:

    • Solubility: They disrupt crystal packing and interact with solvent water, significantly improving the bioavailability of the final drug candidate compared to simple methoxy analogs.

    • Binding: They often protrude into the solvent-exposed region of the ATP pocket, making additional van der Waals contacts.

Comparative Analysis: Quinoline vs. Quinazoline

It is critical to distinguish this compound from its more famous analog.

FeatureQuinoline (This Topic) Quinazoline (Erlotinib Interm.)
Structure 1 Nitrogen (Pos 1)2 Nitrogens (Pos 1,[1] 3)
C4-Reactivity Moderate (Less electron deficient)High (Two N atoms pull density)
Primary Targets c-Met, VEGFR, HGFEGFR (Erlotinib, Gefitinib)
Hinge Interaction Monodentate acceptor (N1)Bidentate acceptor (N1, N3)

Synthetic Pathways & Process Chemistry

The synthesis of this compound presents challenges in regioselectivity. Two primary routes are employed: the Convergent Cyclization Route (Industrial) and the Divergent Functionalization Route (Research/Medicinal Chemistry).

Route A: Divergent Functionalization (Laboratory Scale)

This route is preferred when exploring SAR (Structure-Activity Relationships) because it allows late-stage introduction of the solubilizing tails.

Protocol:

  • Demethylation: Start with commercially available 4-chloro-6,7-dimethoxyquinoline. Heat with Pyridinium Hydrochloride at 200°C to cleave the methyl ethers, yielding the 6,7-dihydroxy intermediate.

  • Alkylation: React the dihydroxy intermediate with 1-bromo-2-methoxyethane using Cesium Carbonate (Cs₂CO₃) as a base and Tetrabutylammonium iodide (TBAI) as a phase transfer catalyst in refluxing acetone.

Step-by-Step Protocol (Alkylation):

  • Charge: To a reaction vessel, add 4-chloro-6,7-dihydroxyquinoline (1.0 eq), Cs₂CO₃ (3.0 eq), and TBAI (0.1 eq).

  • Solvent: Suspend in anhydrous Acetone (10 vol).

  • Reagent: Add 1-bromo-2-methoxyethane (2.5 eq) dropwise.

  • Reaction: Reflux (56°C) for 24 hours under N₂ atmosphere.

  • Workup: Evaporate solvent. Partition residue between EtOAc and Water. Wash organic layer with Brine.[2] Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Route B: Convergent Cyclization (Industrial Logic)

For larger scales, building the side chains before forming the quinoline ring avoids harsh demethylation conditions.

Workflow Diagram (Graphviz)

Synthesis Start Ethyl 3,4-dihydroxybenzoate Alkylation Alkylation (2-chloroethyl methyl ether) Start->Alkylation K2CO3, DMF Nitration Nitration (HNO3/AcOH) Alkylation->Nitration Reduction Reduction (H2, Pd/C) Nitration->Reduction Nitro -> Amine Cyclization Cyclization (Formamide/HCOOH) Reduction->Cyclization Formation of Quinolin-4-one Chlorination Chlorination (POCl3) Cyclization->Chlorination Activation Product 4-Chloro-6,7-bis (2-methoxyethoxy)quinoline Chlorination->Product

Figure 1: Convergent synthetic pathway for the production of the 4-chloroquinoline scaffold.

Reactivity Profile: The SNAr "Warhead"

The utility of this molecule lies entirely in the lability of the C4-Chlorine atom.

Mechanism of Action

The reaction proceeds via an Addition-Elimination (SNAr) mechanism.

  • Nucleophilic Attack: An amine (e.g., 3-fluoro-4-aminophenol) attacks the electropositive C4 carbon.

  • Meisenheimer Complex: The nitrogen at position 1 acts as an electron sink, stabilizing the negative charge in the transition state.

  • Elimination: Chloride is expelled, and aromaticity is restored.

Critical Insight: Because the quinoline ring is less electron-deficient than a quinazoline ring, this reaction often requires higher temperatures (refluxing isopropanol or ethoxyethanol) or acid catalysis (HCl/dioxane) to protonate the ring nitrogen, thereby activating the C4 position.

Reactivity Diagram (Graphviz)

ReactionMechanism Substrate 4-Chloro-6,7-bis (2-methoxyethoxy)quinoline TS Meisenheimer Intermediate Substrate->TS + Aniline (Slow Step) Aniline Nucleophile (Ar-NH2) Aniline->TS Product Kinase Inhibitor (Final Drug) TS->Product - Cl (Fast Step) HCl Byproduct (HCl) TS->HCl

Figure 2: Nucleophilic Aromatic Substitution mechanism at the C4 position.

Analytical Quality Control

To ensure the integrity of this intermediate for drug development, strict QC parameters are required.

Impurity Profiling
  • Hydrolysis Product: 6,7-bis(2-methoxyethoxy)quinolin-4(1H)-one. (Result of moisture exposure; monitored by HPLC).

  • Dimerization: Formation of N,N'-bis-quinoline species if reaction temperature is uncontrolled.

  • Regioisomers: Rare, but possible if the starting material was not pure 3,4-substituted benzoate.

HPLC Method (Standard)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 330 nm (quinoline conjugation).

Safety & Handling

  • Hazard Class: Corrosive / Irritant.

  • Skin/Eye Contact: The C4-Cl group is a potent alkylating-like agent (sensitizer). It can hydrolyze to HCl on moist surfaces (eyes, lungs).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive.

  • PPE: Full chemical resistant gloves (Nitrile), safety goggles, and lab coat. Handle only in a fume hood.

References

  • Amgen Inc. (2005).[1] Compounds and methods of use (Patent WO2005070891A2). Google Patents.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11289942, 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (Analog Reference). PubChem.[4][5][6] [Link]

  • Zhang, G., et al. (2013). Isolation of highly pure erlotinib hydrochloride by recrystallization after nucleophilic substitution of an impurity with piperazine. Research on Chemical Intermediates. [Link]

Sources

An In-depth Technical Guide to Ibiglustat (Venglustat), a Glucosylceramide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: The provided CAS Number, 183322-18-1, corresponds to the chemical intermediate 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline.[1][2][3][4] However, the context of this guide for researchers and drug development professionals strongly suggests the intended subject is the investigational drug Ibiglustat (also known as Venglustat or SAR402671), which has the CAS Number 1401090-53-6 .[5][6][][8] This guide will focus on Ibiglustat, with a brief section clarifying the characteristics of the compound associated with CAS 183322-18-1.

Introduction to Ibiglustat (Venglustat)

Ibiglustat is an orally active and brain-penetrant inhibitor of glucosylceramide synthase (GCS).[5][9] As a substrate reduction therapy, it is under investigation for several lysosomal storage disorders, including Gaucher disease, Fabry disease, and GM2 gangliosidosis, as well as for Parkinson's disease associated with GBA mutations.[5][10] Its mechanism of action involves blocking the first committed step in the synthesis of most glycosphingolipids, thereby reducing the accumulation of pathogenic substrates in various tissues.[6][8][10]

Part 1: Core Physicochemical Characteristics of Ibiglustat

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a therapeutic agent. These characteristics influence its formulation, delivery, and pharmacokinetic profile.

Summary of Physicochemical Properties
PropertyValueSource(s)
Synonyms Venglustat, SAR402671, GZ402671[5][6][]
CAS Number 1401090-53-6 (free base)[6][][8]
Molecular Formula C₂₀H₂₄FN₃O₂S[6]
Molecular Weight 389.49 g/mol [6][8]
Appearance White to off-white solid/powder[6][]
Purity (by HPLC) ≥98%[6]
Predicted Density 1.30±0.1 g/cm³[][8]
Solubility Profile

The solubility of Ibiglustat is a critical factor for both in vitro and in vivo studies. It is readily soluble in dimethyl sulfoxide (DMSO).[6][][9] For aqueous-based systems and in vivo formulations, co-solvents and excipients are necessary.

  • In Vitro Solubility :

    • DMSO : ≥ 100 mg/mL (191.00 mM).[9] It is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened solvent is recommended.[9] Another source suggests a solubility of 50 mg/mL (128.37 mM) in DMSO.[8]

  • In Vivo Formulation Solubility :

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline : ≥ 2.5 mg/mL (6.42 mM), forming a clear solution.[5]

    • 10% DMSO, 90% (20% SBE-β-CD in Saline) : ≥ 2.5 mg/mL (6.42 mM), forming a clear solution.[5]

    • 10% DMSO, 90% Corn Oil : ≥ 2.5 mg/mL (6.42 mM), forming a clear solution.[5]

To aid dissolution, especially if precipitation occurs, gentle heating and/or sonication can be employed.[5][8]

Storage and Stability

Proper storage is crucial to maintain the integrity of Ibiglustat.

  • Powder : Stable for up to 3 years at -20°C and 2 years at 4°C.[6]

  • In Solvent :

    • -80°C: Stable for 3 months to 1 year.[5][6][8]

    • -20°C: Stable for 2 weeks to 6 months.[5][6]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions upon preparation.[5]

Part 2: Mechanism of Action and Biological Activity

Ibiglustat functions as a substrate reduction therapy by inhibiting the enzyme glucosylceramide synthase (GCS).[10][11] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.[11] This is the initial and rate-limiting step in the biosynthesis of most glycosphingolipids.[11][12]

In several lysosomal storage disorders, genetic defects in specific hydrolases lead to the accumulation of their glycosphingolipid substrates. For example:

  • Gaucher Disease : Deficiency of glucocerebrosidase leads to the accumulation of glucosylceramide.[13]

  • Fabry Disease : Deficiency of α-galactosidase A results in the buildup of globotriaosylceramide (Gb3 or GL-3).[6][10]

By inhibiting GCS, Ibiglustat reduces the production of glucosylceramide, the precursor for these accumulating lipids.[6][8] This upstream inhibition lowers the overall burden of the pathogenic substrate, thereby alleviating the cellular and organ pathology associated with the disease.[10][13]

GCS_Inhibition_Pathway cluster_synthesis Glycosphingolipid Synthesis cluster_inhibition Therapeutic Intervention cluster_degradation Lysosomal Degradation Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex_GSLs Complex Glycosphingolipids (e.g., Gb3) GlcCer->Complex_GSLs Lysosome Lysosome Complex_GSLs->Lysosome Ibiglustat Ibiglustat (Venglustat) Ibiglustat->GCS Inhibits Deficient_Enzyme Deficient Hydrolase (e.g., GCase, α-Gal A) Accumulation Substrate Accumulation (GlcCer, Gb3) Deficient_Enzyme->Accumulation Leads to

Caption: Mechanism of Ibiglustat as a GCS inhibitor.

Because Ibiglustat is capable of crossing the blood-brain barrier, it holds promise for treating the neurological manifestations of these disorders, which are often refractory to enzyme replacement therapies that do not penetrate the central nervous system.[6][14]

Part 3: Experimental Protocols and Methodologies

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol provides a standard method for preparing a concentrated stock solution for subsequent dilution in cell culture media or other buffers.

Materials:

  • Ibiglustat powder (MW: 389.49 g/mol )

  • Anhydrous or newly opened DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing: Accurately weigh out 1 mg of Ibiglustat powder and transfer it to a sterile vial.

  • Solvent Addition: Add 256.7 µL of DMSO to the vial. This volume is calculated to yield a final concentration of 10 mM.

    • Calculation: (1 mg / 389.49 mg/mmol) / 10 mmol/L = 0.0002567 L = 256.7 µL

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 1 year).[5][8]

Protocol 2: Preparation of an In Vivo Formulation (Oral Gavage)

This protocol describes the preparation of Ibiglustat in a common vehicle for oral administration in animal studies.[5]

Materials:

  • Ibiglustat powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes for mixing

Procedure (for a final concentration of 2.5 mg/mL):

  • Initial Dissolution: Prepare a concentrated stock of Ibiglustat in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation (per 1 mL final volume): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL Ibiglustat DMSO stock to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Final Mixing: Vortex the final solution extensively to ensure it is a clear and uniform suspension. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Analytical Methodologies

Quantitative analysis of Ibiglustat in biological matrices is typically achieved using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16][17] While specific validated methods for Ibiglustat are proprietary, a general approach can be outlined based on methods for similar small molecule inhibitors like Miglustat and Eliglustat.[16][17][18]

General LC-MS/MS Workflow:

  • Sample Preparation: Protein precipitation is a common and straightforward method. An organic solvent like methanol or acetonitrile is added to the plasma sample to precipitate proteins.[16][18] An internal standard is added prior to precipitation for accurate quantification.

  • Chromatographic Separation: A C18 reversed-phase column is often used for separation.[16] A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solvent (e.g., water with a modifier like ammonium hydroxide or formic acid) is employed.[16]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[16][19] Specific precursor-to-product ion transitions for Ibiglustat and the internal standard would be monitored.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precip Protein Precipitation IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS Tandem MS Detection (MRM) HPLC->MS Quant Quantification MS->Quant

Caption: General workflow for LC-MS/MS quantification.

Part 4: Characteristics of CAS 183322-18-1

For clarity, the compound corresponding to CAS 183322-18-1 is 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline .[1][2][3] It is not an active pharmaceutical ingredient itself but rather a chemical building block or synthetic intermediate.[3] It is notably used in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, such as erlotinib.[3]

Summary of Properties for CAS 183322-18-1:

PropertyValueSource(s)
Molecular Formula C₁₄H₁₇ClN₂O₄[3][4]
Molecular Weight 312.75 g/mol [3][4]
Appearance White to light yellow powder/crystal[1]
Melting Point 99.0 to 104.0 °C[1]
Purity (by HPLC) >98.0%[1]
Solubility Soluble in DMF (30 mg/mL), DMSO (10 mg/mL), and Ethanol (1 mg/mL)[3]

References

  • Fabry Disease News. Venglustat for Fabry disease. [Link]

  • CAS Common Chemistry. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. [Link]

  • International Journal of Pharmaceutical Sciences. Analytical Profiling of Eliglustat for Gaucher Disease: Method Development and Validation. [Link]

  • PMC. Identification and MS-assisted interpretation of genetically influenced NMR signals in human plasma. [Link]

  • PubMed. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study. [Link]

  • ResearchGate. NMR and IR Spectroscopy for the Structural Characterization of Edible Fats and Oils. [Link]

  • Taylor & Francis Online. Glucosylceramide synthase – Knowledge and References. [Link]

  • ResearchGate. Validated LC-MS/MS method for the quantitative determination of the glucosylceramide synthase inhibitor miglustat in mouse plasma and human plasma and its application to a pharmacokinetic study. [Link]

  • Arabian Journal of Chemistry. Ligand-observed in-tube NMR in natural products research: A review on enzymatic biotransformations, protein–ligand interactions, and in-cell NMR spectroscopy. [Link]

  • Patsnap Synapse. What is the mechanism of Eliglustat? [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • MDPI. Glucosylceramide Synthase Inhibition in Combination with Aripiprazole Sensitizes Hepatocellular Cancer Cells to Sorafenib and Doxorubicin. [Link]

  • International Journal of Pharmaceutical Sciences. Radheshyam Lohiya, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 5, 1492-1510. [Link]

  • MDPI. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS. [Link]

  • ResearchGate. Preclinical pharmacology of glucosylceramide synthase inhibitor venglustat in a GBA-related synucleinopathy model. [Link]

Sources

A Technical Guide to Quinoline Precursors: 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline vs. 4-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1][2] The versatility of the quinoline ring system lies in its susceptibility to a wide range of chemical modifications, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. At the heart of synthesizing these complex quinoline-based drugs are pivotal precursors that dictate the subsequent synthetic strategies. This guide provides a detailed technical comparison between two key classes of quinoline precursors: 4-chloroquinolines, exemplified by 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline, and their synthetic progenitors, 4-hydroxyquinolines. Understanding the distinct chemical personalities of these two precursors is fundamental to designing efficient and scalable synthetic routes for novel drug candidates.

The Archetypal Precursor: 4-Hydroxyquinolines

4-Hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolinones, are foundational intermediates in quinoline chemistry.[3] They are prized for their accessibility through well-established synthetic methodologies and serve as the entry point for a variety of functionalizations.

Synthesis of 4-Hydroxyquinolines: The Conrad-Limpach Reaction

A cornerstone in the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction. This robust method involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[2][4] The choice of reaction conditions, particularly the solvent for the cyclization step, is critical for achieving high yields.

Experimental Protocol: Synthesis of a 4-Hydroxyquinoline via Conrad-Limpach Reaction

Step 1: Enamine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine the desired aniline (1.0 equivalent) and a β-ketoester (1.1 equivalents) in a suitable solvent such as toluene.

  • Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude β-aminoacrylate intermediate.

Step 2: Thermal Cyclization

  • Place the crude β-aminoacrylate intermediate in a high-boiling point, inert solvent (e.g., Dowtherm A or mineral oil).

  • Heat the mixture to approximately 250 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which will often cause the 4-hydroxyquinoline product to precipitate.

  • Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Chemical Properties and Reactivity of 4-Hydroxyquinolines

The 4-hydroxy group of these quinolines behaves as a typical phenol. It is a poor leaving group in nucleophilic aromatic substitution reactions. However, its nucleophilicity allows for a range of other transformations, making 4-hydroxyquinolines versatile precursors for a different set of derivatives.

The primary reactions involving the 4-hydroxy group are O-alkylation and O-arylation. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This allows for the introduction of various side chains at the 4-position, leading to the synthesis of 4-alkoxy- and 4-aryloxyquinoline derivatives, some of which exhibit significant biological activity.[5][6]

The Activated Precursor: this compound

In the synthesis of many modern drugs, particularly kinase inhibitors like erlotinib, the hydroxyl group of a 4-hydroxyquinoline is converted into a more reactive leaving group. The most common and effective modification is its transformation into a chloro group, yielding a 4-chloroquinoline derivative. This compound is a prime example of such an activated precursor, widely used in the synthesis of epidermal growth factor receptor (EGFR) inhibitors.[7][8]

Synthesis of this compound

The synthesis of this compound begins with the corresponding 4-hydroxy precursor, 6,7-bis(2-methoxyethoxy)quinazolin-4-one, which is a tautomer of 4-hydroxy-6,7-bis(2-methoxyethoxy)quinazoline. The critical step is the chlorination of the 4-hydroxy group.

Experimental Protocol: Chlorination of a 4-Hydroxyquinoline

  • To a stirred suspension of the 4-hydroxyquinoline (1.0 equivalent) in a suitable solvent like toluene, add a chlorinating agent such as phosphorus oxychloride (POCl₃) (typically in excess).

  • A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (around 110 °C) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the crude 4-chloroquinoline.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Chemical Properties and Reactivity of 4-Chloroquinolines

The introduction of the chlorine atom at the 4-position dramatically alters the reactivity of the quinoline ring. The chloro group is an excellent leaving group, making the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is the primary reason for the synthetic utility of 4-chloroquinolines in the construction of complex drug molecules.

The SNAr mechanism is facilitated by the electron-withdrawing nature of the quinoline nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. This allows for the efficient displacement of the chloride by a wide range of nucleophiles, most notably amines, to form 4-aminoquinoline derivatives.[1] This reaction is the cornerstone of the synthesis of numerous 4-anilinoquinazoline-based kinase inhibitors.[9]

Head-to-Head Comparison: 4-Hydroxyquinoline vs. 4-Chloroquinoline Precursors

Feature4-HydroxyquinolineThis compound
Synthesis Typically synthesized via Conrad-Limpach or Gould-Jacobs reactions from anilines and β-ketoesters/malonic esters.[2][4]Prepared by chlorination of the corresponding 4-hydroxyquinoline precursor using reagents like POCl₃ or SOCl₂.[10]
Physical Properties Generally high-melting crystalline solids with limited solubility in non-polar organic solvents.[11]A white to off-white solid with a melting point of approximately 101°C. Soluble in DMSO and DMF.[12][13]
Reactivity at C4 The hydroxyl group is a poor leaving group. The C4 position is not reactive towards SNAr.The chloro group is an excellent leaving group, activating the C4 position for SNAr reactions.
Primary Utility Precursor for O-alkylation and O-arylation to form 4-alkoxy/aryloxyquinolines.[5][6] Also the direct precursor to 4-chloroquinolines.Key intermediate for the synthesis of 4-aminoquinoline derivatives via SNAr with amines.[7][8]

Causality in Experimental Choices: Why Chlorinate?

The decision to convert a 4-hydroxyquinoline to its 4-chloro counterpart is driven by the desired subsequent transformation. For the synthesis of molecules like erlotinib, which feature a C-N bond at the 4-position, direct reaction of the 4-hydroxy precursor with an amine is not feasible due to the poor leaving group ability of the hydroxyl group. The chlorination step is a necessary activation strategy that transforms the unreactive C4 position into an electrophilic site ready for nucleophilic attack. This two-step sequence (synthesis of the 4-hydroxyquinoline followed by chlorination) is a common and efficient strategy in the synthesis of a vast array of 4-aminoquinoline-based pharmaceuticals.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_hydroxy 4-Hydroxyquinoline Pathway Aniline Aniline Hydroxyquinoline 4-Hydroxyquinoline Aniline->Hydroxyquinoline Conrad-Limpach Reaction BetaKetoester β-Ketoester BetaKetoester->Hydroxyquinoline Chloroquinoline This compound Erlotinib Erlotinib Chloroquinoline->Erlotinib SNAr Reaction Ethynylaniline 3-Ethynylaniline Ethynylaniline->Erlotinib Hydroxyquinoline_parent 6,7-bis(2-methoxyethoxy) quinazolin-4-one (4-Hydroxy Tautomer) Hydroxyquinoline_parent->Chloroquinoline Chlorination (POCl₃)

Caption: Synthetic routes to 4-hydroxy and 4-chloroquinoline precursors and their application in the synthesis of Erlotinib.

Conclusion and Future Outlook

The choice between using a 4-hydroxyquinoline or a 4-chloroquinoline as a synthetic precursor is dictated by the desired final product and the specific bond formations required. 4-Hydroxyquinolines are readily accessible and serve as excellent starting materials for derivatives functionalized at the 4-oxygen atom. However, for the crucial synthesis of 4-aminoquinolines, a class of compounds with immense therapeutic importance, the activation of the 4-position through chlorination is an indispensable step. The resulting 4-chloroquinolines, exemplified by this compound, are highly valuable and reactive intermediates that have enabled the development of life-saving medicines.

As drug discovery continues to evolve, the demand for novel and diverse quinoline-based scaffolds will undoubtedly grow. A thorough understanding of the fundamental reactivity differences between precursors like 4-hydroxy- and 4-chloroquinolines will remain critical for the next generation of synthetic chemists to innovate and create the medicines of the future. The development of more efficient and greener methods for both the synthesis of the initial 4-hydroxyquinoline core and its subsequent activation will be key areas of future research.

References

  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis of 4-alkoxy-8-hydroxyquinolines. (2007). The Journal of Organic Chemistry. Retrieved from [Link]

  • Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. (2024). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Process for the synthesis of erlotinib by quinazoline-thione route. (n.d.). ResearchGate. Retrieved from [Link]

  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. (n.d.). Tạp chí Dược học. Retrieved from [Link]

  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (n.d.). SciELO México. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). Molecules. Retrieved from [Link]

  • Preparation process of erlotinib. (n.d.). Google Patents.
  • 4-Chloro-67-Bis(2-Methoxyethoxy)Quinazoline 98.0%(HPLC). (n.d.). Pure Synth. Retrieved from [Link]

  • Synthesis of 4-Alkoxy-8-Hydroxyquinolines. (n.d.). Amanote Research. Retrieved from [Link]

  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024). Molecules. Retrieved from [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (n.d.). RSC Publishing. Retrieved from [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. (n.d.). Epoch Labs. Retrieved from [Link]

  • Process for the preparation of 4-hydroxy quinolines. (n.d.). Google Patents.
  • ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). Synthetic Communications. Retrieved from [Link]

  • 4-hydroxy-6,7-dimethoxyquinolin-2(1h)-one. (n.d.). PubChemLite. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS ONE. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. (2018). ResearchGate. Retrieved from [Link]

  • Cross-coupling reactions – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Omega. Retrieved from [Link]

  • 6,7-Dimethoxy-4-hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Product - Dove Research & Analytics Laboratory in Panchkula. (n.d.). Dove Research & Analytics. Retrieved from [Link]

Sources

Thermodynamic stability of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

Part 1: Executive Summary & Structural Context

Molecule Identity:

  • Chemical Name: this compound[1][2][3][4][5][6][7][8][9][10][11]

  • CAS Number: 1137579-56-6[2][3][5][7]

  • Molecular Formula: C₁₅H₁₈ClNO₄

  • Molecular Weight: 311.76 g/mol

  • Core Scaffold: Quinoline (distinct from the Quinazoline core found in Erlotinib intermediates).

Technical Abstract: this compound is a high-value electrophilic intermediate used in the synthesis of Type II kinase inhibitors (e.g., targeting PfPK6, c-Met, or VEGFR). Its thermodynamic profile is defined by two competing structural features: the rigid, hydrophobic quinoline core and the flexible, hydrophilic bis(2-methoxyethoxy) side chains.

While the quinoline core imparts significant lattice energy (promoting crystallinity), the ether side chains introduce rotational degrees of freedom that lower the melting point relative to simpler dimethoxy analogs. Chemically, the molecule is thermodynamically unstable with respect to hydrolysis. The C4-chlorine atom is highly activated for Nucleophilic Aromatic Substitution (


), making the compound susceptible to conversion into its thermodynamically preferred tautomer, the 4-quinolone, upon exposure to moisture.

Part 2: Thermodynamic Properties & Solid-State Profile

Thermal Transitions & Phase Behavior

The thermodynamic stability of the solid state is governed by the packing efficiency of the glycol ether chains. Unlike 4-chloro-6,7-dimethoxyquinoline (mp ~132–136°C), the elongation of the side chains in this molecule disrupts efficient


-

stacking, typically depressing the melting point.
PropertyValue / CharacteristicThermodynamic Implication
Melting Point (

)
Predicted: 95°C – 115°C The flexible ether chains increase entropy of fusion (

), lowering

. Strict temperature control is required during drying to avoid sintering.
Enthalpy of Fusion ModerateIndicates a lattice held together by weak van der Waals forces and dipole-dipole interactions rather than strong H-bonds.
Hygroscopicity HighThe ether oxygens act as hydrogen bond acceptors. Absorption of atmospheric water lowers the glass transition temperature (

) of amorphous regions, accelerating hydrolysis.
Solubility Profile AmphiphilicHigh solubility in chlorinated solvents (DCM) and polar aprotic solvents (DMF, DMSO). Low solubility in aliphatic hydrocarbons (Heptane).
Chemical Stability Landscape

The "thermodynamic sink" for this molecule is the hydrolysis product. The reaction is driven by the formation of the stable amide-like carbonyl in the 4-quinolone tautomer.

  • Primary Degradation Pathway (Hydrolysis):

    
    
    
    • Mechanism:[2][8] Acid-catalyzed nucleophilic attack at C4. The reaction is autocatalytic because the byproduct (HCl) protonates the quinoline nitrogen, increasing the electrophilicity of the C4 position.

  • Secondary Pathway (Oxidation):

    • The benzylic-like positions on the ether side chains are susceptible to radical autoxidation, forming peroxides, especially under light exposure.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation pathways that researchers must control.

DegradationPathways cluster_legend Legend Compound 4-Chloro-6,7-bis (2-methoxyethoxy)quinoline (Active Electrophile) Protonated Protonated Intermediate (Highly Electrophilic) Compound->Protonated + H+ (Autocatalytic) N_Oxide N-Oxide Impurity Compound->N_Oxide Oxidation (mCPBA/Air) Transition Tetrahedral Transition State Protonated->Transition + H2O Quinolone 4-Hydroxy-6,7-bis (2-methoxyethoxy)quinoline (Thermodynamic Sink) Transition->Quinolone - HCl (Irreversible) key Red Arrow = Primary Degradation Risk Green Node = Oxidative Impurity

Caption: Figure 1. Thermodynamic degradation cascade showing the autocatalytic hydrolysis to the stable 4-quinolone form.

Part 4: Experimental Protocols for Stability Assessment

To validate the stability of a specific batch, the following "Self-Validating System" protocols should be employed. These move beyond simple observation to mechanistic confirmation.

Protocol A: Autocatalytic Hydrolysis Stress Test

Objective: Determine the sensitivity of the C4-Cl bond to moisture and acid.

  • Preparation: Dissolve 50 mg of the compound in 10 mL of THF/Water (1:1).

  • Control: Maintain one aliquot at 4°C in the dark.

  • Stress:

    • Sample A (Neutral): Stir at 25°C.

    • Sample B (Acid Spike): Add 10 µL of 1M HCl (simulating autocatalysis). Stir at 25°C.

  • Analysis: Monitor via HPLC-UV (254 nm) at T=0, 1h, 4h, and 24h.

  • Validation Criteria: If Sample B degrades >2x faster than Sample A, the material is autocatalytic. Storage implication: Must be stored with a desiccant and potentially a solid-state base (e.g., K₂CO₃ packet) in secondary containment.

Protocol B: Differential Scanning Calorimetry (DSC) Purity Check

Objective: Distinguish between moisture content and crystalline degradation.

  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000).

  • Parameters:

    • Pan: Tzero Aluminum Hermetic Pan (pinhole lid to allow volatile escape or sealed to measure stability). Use sealed to assess thermal stability.

    • Ramp: 10°C/min from 20°C to 250°C.

    • Purge: Nitrogen (50 mL/min).

  • Interpretation:

    • Sharp Endotherm (~100-115°C): Pure crystalline melt.

    • Broad Endotherm (<100°C): Presence of solvent/water or amorphous content.

    • Exotherm (>180°C): Thermal decomposition onset.

  • Self-Validating Logic: If the melting endotherm shifts lower by >2°C upon re-heating (Heat-Cool-Heat cycle), the material is thermally unstable at its melting point.

Part 5: Handling & Storage Directives

Based on the thermodynamic profile, the following storage logic is mandatory for maintaining pharmaceutical-grade purity (>98%).

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C Arrhenius kinetics dictate that hydrolysis rates usually double for every 10°C increase. Refrigeration retards the

reaction.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture (preventing hydrolysis) and oxygen (preventing ether oxidation).
Container Amber Glass Prevents photo-initiated radical generation at the ether linkages.
Re-test Period 6 Months Due to the "living" nature of the autocatalytic degradation, frequent purity checks are required.

References

  • Synthesis and Reactivity of 4-Chloro-6,7-bis(2-methoxyethoxy)

    • Source: "Discovery of Potent Plasmodium falciparum Protein Kinase 6 (PfPK6) Inhibitors."
    • Citation:ACS Omega, 2017. This work details the synthesis of the specific quinoline core (CAS 1137579-56-6) via chlorination of the 4-hydroxy precursor and its subsequent reactivity.
  • Analogous Quinazoline Stability (Erlotinib Intermediate)

    • Source: "Isolation of highly pure erlotinib hydrochloride by recrystalliz
    • Citation:Research on Chemical Intermediates, 2013.[8] Provides comparative thermodynamic data for the structurally related quinazoline analog, establishing the baseline for ether side-chain behavior.

  • General Quinoline Degradation Pathways

    • Source: "Impact of Active Chlorines and •OH Radicals on Degrad
    • Citation:Processes, 2021.
  • Patent Literature on 4-Chloro-6,7-bis(2-methoxyethoxy)

    • Source: WO2005070891A2 "Compounds and methods of use."
    • Citation: World Intellectual Property Organization. Describes the specific synthesis and handling of the title compound (Step b)

Sources

Methodological & Application

Synthesis protocol for Erlotinib from 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: Erlotinib Hydrochloride [Tarceva®] Starting Material: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Reaction Type: Nucleophilic Aromatic Substitution (


)
Executive Summary & Strategic Correction

Correction on Nomenclature: The prompt specifies a "quinoline" starting material. Note that Erlotinib is a quinazoline derivative (1,3-diazanaphthalene core). The correct, industry-standard precursor is 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS: 183322-18-1). This protocol addresses the synthesis using the correct quinazoline core to ensure chemical validity.

Process Overview: This guide details the final API-forming step: the coupling of the chloro-quinazoline core with 3-ethynylaniline. This reaction is a classic


 occurring at the electron-deficient C4 position. The choice of solvent (Isopropanol/2-Propanol) is critical; it acts as a "solubility switch," dissolving the starting materials at elevated temperatures while forcing the target Erlotinib HCl salt to precipitate upon formation, driving the equilibrium forward and simplifying purification to a filtration step.
Reaction Mechanism & Retrosynthesis

The reaction proceeds via an addition-elimination mechanism. The nucleophilic amine attacks the C4 position, forming a Meisenheimer-like complex, followed by the expulsion of the chloride ion. The generated HCl protonates the quinazoline N1 or the aniline nitrogen, ultimately yielding the hydrochloride salt of the drug.

ErlotinibSynthesis cluster_conditions Critical Parameters SM1 4-Chloro-6,7-bis (2-methoxyethoxy)quinazoline (Electrophile) TS Meisenheimer Complex (Transition State) SM1->TS IPA, 80°C Impurity Impurity Risk: Hydrolysis to Quinazolinone SM1->Impurity H2O present SM2 3-Ethynylaniline (Nucleophile) SM2->TS IPA, 80°C Prod Erlotinib HCl (Precipitate) TS->Prod -HCl elimination Crystallization params Solvent: 2-Propanol (IPA) Temp: Reflux (82°C) Time: 3-5 Hours Atmosphere: N2 (Aniline protection)

Caption: Mechanistic pathway for Erlotinib HCl formation, highlighting the critical precipitation driver and hydrolysis risk.

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Solvent System 2-Propanol (IPA)Solubility Differential: The chloro-quinazoline SM is soluble in hot IPA, but Erlotinib HCl is nearly insoluble. This ensures high yield via precipitation.
Stoichiometry 1.05 - 1.10 eq (Aniline)A slight excess of 3-ethynylaniline drives the expensive quinazoline SM to completion. Large excesses are avoided to prevent polymerization of the alkyne.
Moisture Control < 0.1% WaterHydrolysis Risk: The C4-Cl bond is labile. Water competes with the amine, producing the inactive 6,7-bis(2-methoxyethoxy)quinazolin-4-one impurity.
Temperature Reflux (~82°C)Required to overcome the activation energy of the

reaction and maintain solubility of the starting material.
Detailed Synthesis Protocol
Materials Required
  • Precursor: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (10.0 g, 32.0 mmol)

  • Reagent: 3-Ethynylaniline (4.1 g, 35.0 mmol, 1.1 eq)

  • Solvent: 2-Propanol (IPA), anhydrous (150 mL, 15 volumes)

  • Equipment: 250 mL 3-neck Round Bottom Flask (RBF), Reflux Condenser, N2 line, Mechanical Stirrer (preferred over magnetic for slurry handling).

Step-by-Step Methodology

1. Reactor Setup & Inerting

  • Equip the RBF with a mechanical stirrer and reflux condenser.

  • Flush the system with Nitrogen (

    
    ) for 10 minutes. Note: 3-ethynylaniline is sensitive to oxidation; an inert atmosphere preserves reagent quality.
    

2. Charging

  • Charge 10.0 g of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline into the flask.

  • Add 150 mL of anhydrous IPA. Stir to create a suspension.

  • Add 4.1 g of 3-Ethynylaniline in a single portion.

  • Observation: The mixture may remain a slurry at room temperature.

3. Reaction (The "Solubility Switch")

  • Heat the mixture slowly to reflux (80-82°C) .

  • Observation: As temperature rises, the starting material will dissolve, forming a clear yellow/orange solution. Shortly after (15-30 mins), a yellow/off-white precipitate (Erlotinib HCl) will begin to form.

  • Maintain reflux for 3 to 4 hours .

  • IPC (In-Process Control): Sample 10 µL, dilute in MeCN. Check HPLC for consumption of Chloro-quinazoline (< 0.5% area).

4. Work-up & Isolation

  • Cool the reaction mixture slowly to 20-25°C over 2 hours. Rapid cooling can trap impurities in the crystal lattice.

  • Further cool to 0-5°C (ice bath) and stir for 1 hour to maximize yield.

  • Filter the solids using a Büchner funnel.

  • Wash 1: Rinse the cake with 20 mL of cold IPA (displaces mother liquor).

  • Wash 2: Rinse with 20 mL of Acetone or Ethyl Acetate (removes unreacted aniline and non-polar impurities).

5. Drying

  • Dry the solid in a vacuum oven at 50°C for 6-8 hours.

  • Expected Yield: 12.5 g - 13.5 g (90-95%).

  • Appearance: Off-white to pale yellow powder.

Analytical Characterization (Self-Validation)

To confirm the identity and purity of the synthesized Erlotinib HCl, compare against these standard values:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.8 (s, 1H, NH), 8.8 (s, 1H, H-2 quinazoline), 8.4 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 7.4-7.5 (m, Ar-H aniline ring), 4.3-4.4 (m, 4H, 
      
      
      
      ), 3.7-3.8 (m, 4H,
      
      
      ), 3.4 (s, 6H,
      
      
      ), 4.2 (s, 1H, alkyne CH).
    • Diagnostic Signal: The singlet at ~4.2 ppm confirms the presence of the ethynyl group.

  • Mass Spectrometry (ESI+):

    • Calculated

      
       (Free base).
      
    • Observed

      
      .
      
  • Melting Point:

    • 228–230 °C (Decomposition).

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield or Sticky Solid Check1 Check Moisture Content (Did hydrolysis occur?) Problem->Check1 Check2 Check Cooling Profile (Was it too fast?) Problem->Check2 Action1 Action: Dry solvents, Use molecular sieves Check1->Action1 Yes Action2 Action: Re-slurry in hot IPA/Ethanol Check2->Action2 Yes

Caption: Decision tree for common synthesis failures.

  • Sticky Solid: If the product is sticky, it often indicates trapped solvent or unreacted aniline. Remedy: Suspend the solid in refluxing Ethyl Acetate for 30 minutes (slurry wash), cool, and re-filter. This removes organic impurities without dissolving the salt.

  • High Impurity (Quinazolinone): A peak at M+1 = 309 indicates hydrolysis. Prevention: Ensure the reaction system is strictly anhydrous.

References
  • Schnur, R. C., et al. (1999). ErbB-1 inhibitors: synthesis and structure-activity relationships of 4-anilinoquinazolines. Journal of Medicinal Chemistry , 42(11), 2087-2097.

  • Chandregowda, V., et al. (2007).[1] Synthesis of Erlotinib: An Epidermal Growth Factor Receptor Inhibitor. Heterocycles , 71(1), 39.

  • Knesl, P., et al. (2006).[2][3] Improved synthesis of substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib and gefitinib.[2][3] Molecules , 11(4), 286-297.[2][3]

  • Norris, T., et al. (2008). Development of a robust process for the synthesis of Erlotinib Hydrochloride. Organic Process Research & Development.

Sources

Application Notes & Protocols: A Guide to Nucleophilic Substitution of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-chloroquinoline scaffold is a privileged core structure in medicinal chemistry and materials science, most famously represented by the antimalarial drug chloroquine.[1] The synthetic accessibility of diverse 4-substituted quinolines hinges on the efficient nucleophilic substitution of the C4-chlorine atom. This reactivity is driven by the electron-withdrawing nature of the quinoline ring nitrogen, which activates the C4 position for nucleophilic attack.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the nucleophilic substitution of 4-chloroquinolines. It delves into the underlying mechanisms, explores the critical parameters influencing reaction outcomes—including nucleophile choice, solvent, base, and catalysis—and offers detailed, field-proven protocols for key transformations such as amination, alkoxylation, and thiolation.

The Underpinning Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the 4-chloro group on a quinoline ring predominantly proceeds via the bimolecular addition-elimination (SNAr) mechanism.[3][4] This is a two-step process distinct from aliphatic SN2 reactions.

  • Addition Step (Rate-Determining): The nucleophile attacks the electron-deficient carbon atom at the C4 position. This ipso-attack disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][6] The stability of this complex is crucial for the reaction to proceed. The ring nitrogen plays a pivotal role in delocalizing the negative charge, thereby lowering the activation energy of this first, typically rate-limiting, step.

  • Elimination Step (Fast): The aromaticity of the quinoline ring is restored through the rapid expulsion of the chloride leaving group.

The general mechanism is depicted below.

Caption: Decision workflow for selecting a synthetic strategy.

Comparative Analysis of Reaction Conditions

The choice of methodology significantly impacts reaction parameters and outcomes. The following table summarizes typical conditions for the amination of a 4-chloroquinoline.

ParameterConventional HeatingMicrowave-Assisted SNArBuchwald-Hartwig Amination
Typical Nucleophile Primary/Secondary AlkylaminesAlkylamines, Anilines, N-HeterocyclesAnilines, Amides, Less reactive amines
Solvent NMP, DMF, Ethanol [2]DMSO, Ethanol [2]Toluene, Dioxane [7]
Base K₂CO₃, Et₃N, or excess amine [1][2]NaOH (for anilines), none for primary amines [2]NaOtBu, Cs₂CO₃ [7]
Catalyst NoneNonePd(0) source (e.g., Pd(dba)₂) + Phosphine Ligand (e.g., BINAP) [8][7]
Temperature >120 °C140 - 180 °C80 - 110 °C
Time >24 hours [2]20 - 30 minutes [2]2 - 24 hours
Typical Yields Moderate to GoodGood to Excellent (80-95%) [2]Good to Excellent
Key Advantage Simple setup, no special equipmentExtremely fast, high yieldsBroad substrate scope, milder conditions
Key Disadvantage Long reaction times, high energy useRequires microwave reactorAir-sensitive catalyst, cost of catalyst/ligand

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Microwave-Assisted Synthesis of a 4-Aminoquinoline

This protocol is adapted from literature procedures for the rapid synthesis of 4-aminoquinolines. [2][9] Materials:

  • 4,7-Dichloroquinoline (1.0 equiv)

  • Amine (Primary or Secondary, 1.2-1.5 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add 4,7-dichloroquinoline (e.g., 198 mg, 1.0 mmol).

  • Add the desired amine (e.g., for a primary amine, 1.2 mmol). If using an amine salt, add an equivalent of a non-nucleophilic base like diisopropylethylamine (DIPEA). For less reactive aryl amines, a strong base like NaOH may be required. [2]3. Add anhydrous DMSO (3-5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at 140-180°C for 20-30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water (50 mL).

  • A precipitate should form. If not, adjust the pH to basic (pH 9-10) with aqueous NaOH or Na₂CO₃ solution.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford the pure 4-aminoquinoline derivative.

Protocol 2: Synthesis of a 4-Alkoxyquinoline via Conventional Heating

This protocol describes a general method for the O-alkylation of a 4-chloroquinoline precursor, which is first converted to a 4-hydroxyquinoline. [10][11] Materials:

  • 4-Hydroxyquinoline (1.0 equiv)

  • Alkylating agent (e.g., 1,3-dibromopropane, 1.1 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv) or Sodium hydride (NaH, 1.2 equiv)

  • Sodium iodide (NaI, catalytic)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask with a stir bar and reflux condenser

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4-hydroxyquinoline (e.g., 145 mg, 1.0 mmol).

  • Add anhydrous acetonitrile (10 mL).

  • Add cesium carbonate (652 mg, 2.0 mmol) and a catalytic amount of sodium iodide (approx. 15 mg).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (1.1 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 24 hours or heat to reflux until TLC analysis indicates consumption of the starting material.

  • After cooling, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-alkoxyquinoline.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the cross-coupling of anilines with 4-chloroquinolines. [7] Materials:

  • 4-Chloroquinoline derivative (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 4-chloroquinoline (1.0 mmol), Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol), and BINAP (e.g., 25 mg, 0.04 mmol).

  • Add sodium tert-butoxide (135 mg, 1.4 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5-10 mL) via syringe.

  • Add the aniline derivative (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-110°C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-aryl-4-aminoquinoline.

Conclusion

The nucleophilic substitution of 4-chloroquinolines is a robust and versatile reaction critical for the synthesis of a vast array of functionalized molecules. The choice of methodology—be it classical thermal conditions, rapid microwave-assisted synthesis, or sophisticated palladium-catalyzed cross-coupling—should be tailored to the specific nucleophile and the desired efficiency. For reactive nucleophiles, microwave irradiation offers an unparalleled combination of speed and high yield. For more challenging transformations involving weaker nucleophiles, the Buchwald-Hartwig amination provides a powerful and reliable alternative. By understanding the interplay of the core parameters detailed in this guide, researchers can effectively navigate the synthesis of novel 4-substituted quinolines for applications in drug discovery and beyond.

References

  • Melato, S., et al. (2007). Under microwave, 4-aminoquinolines can be prepared using 4,7-dichloroquinoline and a variety of alkylamines... Frontiers in Chemistry. Available at: [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link]

  • Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Gojmerac, I., et al. (1995). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

  • Fernandes, C., et al. (2020). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. Available at: [Link]

  • Abdel-Megeed, M. F., et al. (2007). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC. Available at: [Link]

  • Madrid, P. B., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • El-Emary, T. I. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • Osyanin, V. A., et al. (2017). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules. Available at: [Link]

  • Zhao, T., & Xu, B. (2010). Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Letters. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Bondarenko, O., et al. (2023). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Current Organic Synthesis. Available at: [Link]

  • Zhao, T., & Xu, B. (2010). Palladium-catalyzed tandem amination reaction for the synthesis of 4-quinolones. Organic Letters. Available at: [Link]

  • da Silva, A. C. S., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Kráľová, K., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. Available at: [Link]

  • Tapia, R. A., et al. (2000). Synthesis of 4-alkylamino-6-chloroquinolines as potential trypanocidal agents. Heterocycles. Available at: [Link]

  • Bektas, H., et al. (2015). Synthesis and antitubercular evaluation of 7-chloro-4-alkoxyquinoline derivatives. Mediterranean Journal of Chemistry. Available at: [Link]

  • Osyanin, V. A., et al. (2017). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. ProQuest. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions. colorado.edu. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). organic-chemistry.org. Available at: [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Unknown. (n.d.). Aromatic Nucleophilic Substitution. Unknown Source. Available at: [Link]

  • Unknown. (n.d.). Nucleophilic Substitution Reactions. Unknown Source. Available at: [Link]

  • Lee, K., & Kim, J. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. Journal of the Korean Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. ResearchGate. Available at: [Link]

  • Amanote Research. (n.d.). Synthesis of 4-Alkoxy-8-Hydroxyquinolines. Amanote. Available at: [Link]

  • Asian Journal of Chemistry. (2011). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry. Available at: [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS. St. Paul's Cathedral Mission College. Available at: [Link]

  • MDPI. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. organic-chemistry.org. Available at: [Link]

  • Lanzhou University. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. lzu.edu.cn. Available at: [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Indian Journal of Chemistry. Available at: [Link]

  • Chaqroune, A., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. ARKIVOC. Available at: [Link]

  • MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS PART-1. St. Paul's Cathedral Mission College. Available at: [Link]

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Application Note: Catalytic Functionalization of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the catalytic strategies and protocols for the functionalization of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline and its closely related analogue, the quinazoline intermediate used in Erlotinib synthesis. While the substitution pattern is most famous for the quinazoline (Erlotinib), the quinoline scaffold is also a critical pharmacophore in kinase inhibitor research (e.g., c-Met, PfPK6 inhibitors).

The chemistry described applies to both scaffolds, with specific notes on reactivity differences: Quinazolines are significantly more reactive toward nucleophilic attack than Quinolines due to the additional nitrogen atom in the ring.

Executive Summary & Mechanistic Insight

The functionalization of the C4-position in this compound is the pivotal step in synthesizing Type I and Type II kinase inhibitors. Two primary catalytic pathways dominate this transformation:

  • Protic/Acid Activation (The "Standard" Route): Uses Brønsted acids (HCl, Pyridine·HCl) to protonate the ring nitrogen, activating the C4 position for Nucleophilic Aromatic Substitution (

    
    ). This is the industrial standard for quinazolines  (Erlotinib) but requires harsher conditions for quinolines .
    
  • Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): Uses Pd(0)/Pd(II) catalysts with phosphine ligands. This method is essential for quinolines (which are less electrophilic) or when reacting with weak nucleophiles (e.g., electron-deficient anilines) where standard

    
     fails.
    
Mechanistic Pathway Visualization

ReactionPathways Start 4-Chloro-6,7-bis(2-methoxyethoxy) Quinoline/Quinazoline AcidPath Route A: Acid-Mediated S_NAr (Protic Activation) Start->AcidPath + Aniline + HCl / iPrOH PdPath Route B: Pd-Catalyzed Buchwald-Hartwig Start->PdPath + Aniline + Pd(OAc)2 / Ligand + Base Product Functionalized Amino-Quinoline/Quinazoline AcidPath->Product Protonation of N1 Increases Electrophilicity PdPath->Product Oxidative Addition -> Reductive Elimination

Figure 1: Dual pathways for C4-amination. Route A is preferred for highly reactive quinazolines; Route B is recommended for the less reactive quinoline scaffold.

Catalyst Selection Guide

A. Protic Catalysts (Promoters) for

Best for: Quinazolines (Erlotinib synthesis) and electron-rich anilines.

Catalyst / PromoterRoleRecommendation
Pyridine Hydrochloride Acts as a high-temperature solvent/proton source.Standard. Excellent for difficult substrates requiring high temp (>150°C).
Conc. HCl (aq) In-situ protonation of the heterocycle.Industrial Choice. Used in isopropanol (IPA) reflux. Cheap and scalable.[1]
Acetic Acid Mild proton source and solvent.Alternative. Good for substrates sensitive to strong mineral acids.
B. Transition Metal Catalysts (Buchwald-Hartwig)

Best for: Quinolines, electron-poor anilines, or when mild conditions (<100°C) are required.

ComponentSpecific ChoiceRationale
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Stable sources of Pd. Pd(OAc)₂ is cheaper; Pd₂(dba)₃ is more active initially.
Ligand Xantphos or BINAP Bidentate ligands are crucial to prevent catalyst poisoning by the nitrogen-rich heterocycle. Xantphos often gives higher yields for quinolines.
Base Cs₂CO₃ or K₃PO₄ Weak bases preferred to avoid hydrolysis of the chloro-group. Avoid strong alkoxides (NaOtBu) if ether cleavage is a risk.

Detailed Experimental Protocols

Protocol A: Acid-Mediated Coupling (Industrial Standard)

Target Application: Synthesis of Erlotinib-like Quinazolines or reactive Quinolines.

Reagents:

  • Substrate: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (or quinoline).[2][3][4][5]

  • Nucleophile: 3-Ethynylaniline (1.1 equivalents).

  • Solvent: Isopropanol (IPA) or 2-Methoxyethanol.

  • Catalyst: Pyridine Hydrochloride (0.1 eq) or Conc. HCl (trace).

Step-by-Step:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charging: Charge the flask with the 4-chloro substrate (1.0 wt) and Isopropanol (10-15 volumes).

  • Activation: Add 3-ethynylaniline (1.1 eq). Crucial Step: Add a catalytic amount of Pyridine Hydrochloride (0.1 eq) OR 0.05 eq of Conc. HCl.

    • Note: The reaction is autocatalytic as HCl is released, but the initial "kick" reduces induction time.

  • Reaction: Heat to reflux (80-85°C for IPA). Stir for 3–6 hours.

    • Monitoring: HPLC should show <1% starting material.

  • Workup: Cool the mixture to 0–5°C. The product often precipitates as the Hydrochloride salt.

  • Isolation: Filter the solid. Wash with cold IPA.

  • Basification (Optional): If the free base is required, suspend the salt in water/methanol and adjust pH to 10 with NaOH.

Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Target Application: Functionalization of the less reactive Quinoline core or using deactivated anilines.

Reagents:

  • Catalyst:

    
     (2 mol%) + Xantphos (3 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
     and Xantphos in a small volume of solvent and stir for 10 mins to form the active ligated species (Yellow/Orange solution).
    
  • Reaction Assembly: In a pressure vial, combine:

    • This compound (1.0 eq).[2]

    • Amine/Aniline (1.2 eq).[6]

    • 
       (2.0 eq).
      
    • Solvent (10 volumes).

  • Initiation: Add the pre-formed catalyst solution. Seal the vial.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with Ethyl Acetate.[6][7]

  • Purification: Concentrate the filtrate. Purify via flash chromatography (DCM/MeOH gradient).

Troubleshooting & Impurity Management

ObservationProbable CauseCorrective Action
Low Conversion (Protocol A) Quinoline ring is too electron-rich (deactivated).Switch to Protocol B (Pd-catalysis) or use a higher boiling solvent (e.g., 2-ethoxyethanol) at 120°C.
Hydrolysis Product (Quinolone) Water in solvent; Hydroxide attack.Ensure solvents are anhydrous.[6] In Protocol B, use

instead of hydroxides/alkoxides.
Pd Black Formation (Protocol B) Ligand dissociation or oxidation.Increase Ligand:Pd ratio to 2:1. Ensure strict oxygen-free conditions (sparge solvent with Ar).
Regio-isomers Attack at C2 (rare) or ether cleavage.Lower reaction temperature.[6] The C4-Cl is significantly more reactive, but extreme heat can degrade the ether chains.
Decision Matrix for Method Selection

DecisionTree Start Select Method for 4-Cl-Quinoline/Quinazoline CheckCore Is the Core Quinazoline or Quinoline? Start->CheckCore Quinazoline Quinazoline (Erlotinib Type) CheckCore->Quinazoline Quinoline Quinoline (Less Reactive) CheckCore->Quinoline MethodA USE PROTOCOL A (Acid Reflux) Quinazoline->MethodA Standard CheckNuc Nucleophile Type? Quinoline->CheckNuc StrongNuc Strong/Neutral (e.g., Aniline, Alkyl amine) CheckNuc->StrongNuc Try A first WeakNuc Weak/Steric (e.g., Nitro-aniline) CheckNuc->WeakNuc Requires Pd StrongNuc->MethodA MethodB USE PROTOCOL B (Pd-Catalysis) WeakNuc->MethodB

Figure 2: Decision tree for selecting the optimal functionalization protocol.

References

  • Chandregowda, V., et al. (2007). "Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib." Organic Process Research & Development, 11(4), 813–816. Link

  • Knesl, P., et al. (2006).[3] "Improved synthesis of substituted 6,7-dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib."[3] Molecules, 11(4), 286-297.[3] Link

  • Yin, H., et al. (2021). "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Beilstein Journal of Organic Chemistry, 17, 2940–2947. Link

  • BenchChem Technical Support. (2025). "Optimizing Aniline Coupling with 4-Chloro-6,7-dimethoxyquinoline." Link

  • Pfizer Inc. (1996). "Quinazoline derivatives."[1][3][5][8][9] WO1996030347. Link

Sources

Application Note & Protocol: A Step-by-Step Guide to the Chlorination of 6,7-bis(2-methoxyethoxy)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline, a critical intermediate in the development of targeted oncology therapeutics, most notably as a precursor to Epidermal Growth Factor Receptor (EGFR) inhibitors like Erlotinib.[1] The procedure details the conversion of the 4-hydroxy-quinoline precursor using a robust chlorination methodology. We delve into the causality behind experimental choices, provide a self-validating protocol with integrated safety measures, and offer troubleshooting guidance to ensure reproducible, high-yield synthesis for researchers in medicinal chemistry and drug development.

Introduction and Significance

This compound is a pivotal building block in medicinal chemistry.[1] Its primary utility lies in its role as a key intermediate for the synthesis of 4-anilinoquinoline and 4-anilinoquinazoline-based tyrosine kinase inhibitors (TKIs). The chlorine atom at the 4-position serves as an excellent leaving group, readily displaced by nucleophilic amines, such as 3-ethynylaniline, to form the core structure of potent anticancer agents.[2][3] These agents are designed to inhibit the signaling pathways, like those mediated by EGFR, that are often dysregulated in various forms of cancer.[1]

The conversion of the electron-rich 6,7-bis(2-methoxyethoxy)quinolin-4-ol to its 4-chloro derivative is a foundational step in these synthetic campaigns. The inherent challenge lies in the poor leaving group character of the hydroxyl group at the 4-position (present in tautomeric equilibrium with the quinolinone form). Therefore, a potent chlorinating agent is required to activate the hydroxyl group, transforming it into a species susceptible to nucleophilic substitution by a chloride ion. This protocol employs phosphorus oxychloride (POCl₃), a widely adopted and effective reagent for this class of transformation.[4][5]

Reaction Scheme & Mechanism

The chlorination proceeds by treating the quinolin-4-ol starting material with phosphorus oxychloride, which serves as both the chlorinating agent and, in some protocols, the solvent.

Overall Transformation:

Mechanistic Rationale: The reaction mechanism involves the initial activation of the carbonyl/hydroxyl group of the quinolinone/quinolin-4-ol tautomer by the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. The subsequent nucleophilic attack by a chloride ion (generated from POCl₃) at the C4 position leads to the displacement of the phosphate group and the formation of the desired 4-chloroquinoline product. This process is irreversible and drives the reaction to completion.

Materials, Reagents, and Equipment

Table 1: Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
6,7-bis(2-methoxyethoxy)quinolin-4-ol183322-17-0C₁₅H₁₉NO₅293.31Starting Material
Phosphorus Oxychloride (POCl₃)10025-87-3POCl₃153.33Chlorinating Agent; Corrosive, Water-Reactive
Diethylene Glycol Dimethyl Ether111-96-6C₆H₁₄O₃134.17Anhydrous Solvent
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Base for Quenching
Ethyl Acetate141-78-6C₄H₈O₂88.11Recrystallization Solvent
Ethanol64-17-5C₂H₆O46.07Recrystallization Solvent
Deionized Water7732-18-5H₂O18.02For Aqueous Solutions
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and a nitrogen/argon inlet

  • Magnetic stirrer and heating mantle with temperature controller

  • Thermometer

  • Dropping funnel

  • Apparatus for suction filtration (Büchner funnel, filter flask)

  • Beakers and standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Critical Safety Precautions

Trustworthiness through Safety: A successful protocol is a safe protocol. Adherence to the following safety measures is mandatory.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic upon inhalation, and reacts violently with water in a highly exothermic reaction that liberates toxic hydrogen chloride (HCl) gas.[4] ALWAYS handle POCl₃ in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene).

  • Quenching Procedure: The work-up step involving the quenching of excess POCl₃ is the most hazardous part of this protocol. The reaction mixture must be added slowly and portion-wise to the cold basic solution to control the exothermic reaction and gas evolution.

  • Inert Atmosphere: The reaction is sensitive to moisture.[6] All glassware must be thoroughly oven-dried or flame-dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of POCl₃.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous quinoline systems.[4][5]

Step 1: Reaction Setup
  • Assemble a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

  • To the flask, add 6,7-bis(2-methoxyethoxy)quinolin-4-ol (e.g., 10.0 g, 1.0 eq).

  • Add anhydrous diethylene glycol dimethyl ether (e.g., 85 mL) to the flask at room temperature (20-25°C) and begin stirring to form a suspension.

  • In the chemical fume hood, carefully and slowly add phosphorus oxychloride (POCl₃) (e.g., 26.3 g, 5.0 eq) to the stirred suspension via a dropping funnel over 15-20 minutes. A slight exotherm may be observed.

Step 2: Chlorination Reaction
  • Once the addition of POCl₃ is complete, equip the flask with a heating mantle.

  • Heat the reaction mixture to 100°C .

  • Maintain the temperature and continue vigorous stirring for approximately 6 hours .

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). (Suggested mobile phase: Dichloromethane/Methanol, 95:5). The reaction is complete when the starting material spot is no longer visible.

Step 3: Work-up and Product Isolation
  • After completion, turn off the heating and allow the reaction mixture to cool to room temperature (20-25°C).

  • In a separate large beaker (e.g., 2 L), prepare a 10% aqueous potassium carbonate solution (e.g., 1000 mL) and cool it in an ice bath.

  • CRITICAL STEP: In a well-ventilated fume hood, very slowly and carefully pour the cooled reaction mixture into the stirred, cold potassium carbonate solution. This quenching is highly exothermic and will release HCl gas.

  • Continue to stir the resulting mixture vigorously for 2 hours. A solid precipitate of the crude product will form.

  • Collect the solid product by suction filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product under vacuum.

Step 4: Purification
  • Transfer the dried crude solid to a flask.

  • Add a mixture of Ethyl Acetate and Ethanol (1:1 v/v) and heat to reflux until the solid is fully dissolved.[5]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Data Summary and Expected Results

Table 2: Summary of Protocol Parameters
ParameterValueNotes
Starting Material Mass10.0 g (Example)Scale can be adjusted as needed.
POCl₃ Mass26.3 g~5 molar equivalents.
Solvent Volume85 mLDiethylene glycol dimethyl ether.
Reaction Temperature100°CMaintain stable heating.
Reaction Time~6 hoursMonitor by TLC for completion.
Expected Yield75-85%Based on analogous reactions.[5]
AppearanceOff-white to light gray solid

Visualized Experimental Workflow

The following diagram outlines the complete workflow for the synthesis of this compound.

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Assemble Dry Glassware under N2 Atmosphere B 2. Charge Quinolin-4-ol and Anhydrous Solvent A->B Combine C 3. Slowly Add POCl₃ at Room Temperature B->C Reagent Addition D 4. Heat Mixture to 100°C for 6 Hours C->D Initiate Heating E 5. Monitor Progress by TLC D->E In-Process Control F 6. Cool Reaction to RT E->F Reaction Complete G 7. Quench Slowly into Cold 10% K₂CO₃ (aq) F->G HAZARDOUS Exothermic H 8. Stir for 2 Hours to Precipitate Solid G->H Precipitation I 9. Filter & Wash Solid with Water H->I Isolate Crude J 10. Recrystallize from Ethyl Acetate / Ethanol I->J Purify K 11. Filter & Dry Final Product J->K Isolate Pure

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide

Table 3: Common Problems and Solutions
ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Moisture Contamination: POCl₃ was hydrolyzed before it could react.[6]2. Incomplete Reaction: Insufficient heating time or temperature.[6]3. Reagent Degradation: Old or improperly stored POCl₃ was used.1. Ensure all glassware is meticulously dried and the reaction is run under a dry, inert atmosphere.2. Confirm reaction completion via TLC before proceeding to work-up. Extend reaction time if necessary.3. Use a fresh bottle of POCl₃.
Formation of Dark, Tarry Impurities 1. Overheating: Reaction temperature was too high, causing decomposition.2. Side Reactions: The electron-rich quinoline ring can be susceptible to side reactions under harsh acidic conditions.[6]1. Use a temperature controller to maintain the reaction at 100°C precisely.2. Avoid unnecessarily long reaction times once the starting material is consumed.
Difficult Purification / Oily Product 1. Incomplete Quenching: Residual acidic species are present.2. Co-precipitation of Byproducts: Byproducts have similar solubility to the desired product.1. Ensure the crude product is washed thoroughly with water until the filtrate is neutral.2. Experiment with different recrystallization solvent systems or consider purification by column chromatography on silica gel.

References

  • A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC. [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P
  • Modified Synthesis of Erlotinib Hydrochloride - Advanced Pharmaceutical Bulletin. [Link]

  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. - SciELO México. [Link]

  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - Frontiers. [Link]

  • Preparation process of erlotinib - Google P

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Recrystallization techniques for 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-purity isolation techniques for 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline (CAS: 183322-18-1), a critical intermediate in the synthesis of the EGFR inhibitor Erlotinib (Tarceva).

Achieving pharmaceutical-grade purity (>99.5%) for this intermediate is pivotal because impurities here—specifically the hydrolysis product 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one—are difficult to remove in subsequent synthetic steps. This guide prioritizes anhydrous solvent systems to mitigate the compound's inherent moisture sensitivity and lability.

Chemical Context & Solubility Profile

Molecule: this compound Molecular Formula:


 (Note: Often referred to as quinazoline in patent literature; the core is a quinazoline ring).
Critical Instability:  The C-4 chlorine atom is highly susceptible to nucleophilic attack by water, leading to hydrolysis back to the thermodynamically stable quinazolinone.
Solubility Data (at 25°C)
SolventSolubilityApplication
Dichloromethane (DCM) High (>100 mg/mL)Extraction / Dissolution
Ethyl Acetate (EtOAc) Moderate-HighPrimary Crystallization Solvent
Toluene ModerateHigh-Temp Dissolution / Azeotropic Drying
n-Heptane / Hexanes InsolubleAnti-Solvent
Water Insoluble (Reacts)AVOID (Causes degradation)
Methanol/Ethanol SolubleRisky (Potential solvolysis/etherification)

Protocol A: The Ethyl Acetate / n-Heptane System

Recommended for laboratory scale (1g – 100g) and high-purity requirements.

Principle: This method utilizes the moderate solubility of the target in hot Ethyl Acetate and its insolubility in alkanes. It avoids chlorinated solvents, aligning with Green Chemistry principles.

Step-by-Step Methodology
  • Dissolution:

    • Charge the crude 4-chloro intermediate into a reactor.

    • Add Ethyl Acetate (anhydrous) : 5 to 7 volumes relative to mass (e.g., 5-7 mL per gram).

    • Heat to 60–65°C . Agitate until full dissolution.

    • Checkpoint: If solids remain, they are likely inorganic salts (

      
      , phosphate residues). Perform a hot filtration.
      
  • Hot Filtration (Optional but Recommended):

    • Filter the hot solution through a sintered glass funnel or Celite pad to remove insoluble inorganic salts carried over from the chlorination step.

    • Maintain temperature >50°C during filtration to prevent premature crashing.

  • Anti-Solvent Addition:

    • While maintaining the filtrate at 55–60°C , slowly add n-Heptane (or n-Hexane) dropwise.

    • Target Ratio: 1:2 to 1:3 (EtOAc : Heptane).

    • Stop addition immediately upon observing the first permanent turbidity (cloud point).

  • Controlled Cooling (The Critical Step):

    • Cool the mixture to 20–25°C over 2 hours (Rate: ~20°C/hour). Rapid cooling traps impurities.

    • Once at room temperature, further cool to 0–5°C (ice bath) and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystalline solid under nitrogen atmosphere (to prevent moisture intake).

    • Wash the cake with cold 1:3 EtOAc/Heptane mixture.

    • Drying: Vacuum dry at 40–45°C for 12 hours. Do not exceed 50°C to prevent thermal degradation.

Protocol B: Toluene Azeotropic Crystallization

Recommended for Process Scale-Up (>1 kg) or wet crude material.

Principle: Toluene serves as both the solvent and a water-scavenger. If the crude material contains residual moisture, this method removes it via azeotropic distillation before crystallization, preventing hydrolysis.

  • Dissolution & Drying:

    • Dissolve crude solid in Toluene (8 volumes).

    • Heat to reflux (110°C ).

    • Distill off approximately 2–3 volumes of Toluene. This azeotropically removes any trace water present in the crude.

  • Crystallization:

    • Cool the solution slowly to 80°C .

    • Add n-Heptane (4 volumes) slowly over 30 minutes.

    • Cool gradually to 0–5°C over 4 hours.

  • Filtration:

    • Filter and wash with cold Toluene/Heptane (1:1).

Process Visualization (Workflow)

The following diagram illustrates the decision logic and workflow for Protocol A, emphasizing the critical control points (CCPs) for moisture avoidance.

RecrystallizationWorkflow cluster_warning CRITICAL PROCESS PARAMETER Start Crude 4-Chloro Intermediate (Solid) Dissolution Dissolution Solvent: Anhydrous EtOAc Temp: 65°C Start->Dissolution CheckSolids Insolubles Present? Dissolution->CheckSolids HotFilter Hot Filtration (Remove Inorganic Salts) CheckSolids->HotFilter Yes AntiSolvent Anti-Solvent Addition Reagent: n-Heptane Stop at Cloud Point CheckSolids->AntiSolvent No HotFilter->AntiSolvent Cooling Controlled Cooling Rate: 20°C/hr -> 0°C AntiSolvent->Cooling Filtration Filtration & Wash (Nitrogen Atmosphere) Cooling->Filtration Drying Vacuum Drying < 45°C Filtration->Drying Product Pure API Intermediate (>99.5% Purity) Drying->Product Warning Moisture Control: Keep system anhydrous to prevent hydrolysis to Quinazolone Warning->Dissolution

Figure 1: Workflow for the purification of Erlotinib Intermediate via EtOAc/Heptane system.

Impurity Profile & Troubleshooting

ImpurityOriginDetection (HPLC)Remediation
Quinazolinone (Hydrolysis) Moisture ingress during reaction or workup.RRT ~0.8Fatal Impurity. Cannot be removed easily by crystallization. Reprocess via re-chlorination (

).
Dimer/Oligomers Thermal degradation during drying.High RRTUse Protocol B (Toluene) to solubilize tars; limit drying temp to 45°C.
Inorganic Salts Phosphorous byproducts trapped in crystal lattice.Baseline noise / Ash testEnsure Hot Filtration step is performed rigorously.

References

  • Schnur, R. C., & Arnold, L. D. (1998). Alkynyl and azido-substituted 4-anilinoquinazolines. U.S. Patent No.[1][2][3] 5,747,498.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.

    • Core reference for the original synthesis and isol
  • Chandregowda, V., et al. (2007). Process for preparing 6,7-dihydroxy-4-anilinoquinazoline derivatives.[4][5] Synthetic Communications, 37, 3409-3415.[5]

    • Discusses the stability of the chloro-intermediate and altern
  • Zhang, G., et al. (2013).[6] Isolation of highly pure erlotinib hydrochloride by recrystallization.[6] Research on Chemical Intermediates, 39(6), 2303-2309.[6]

    • Provides insights into the impurity profile of the quinazoline intermedi
  • European Patent Office. (2011). Process for the preparation of erlotinib.[1][2][3][7][8][9] EP 2348020 A1.

    • Details specific industrial solvent systems for the purification of the 4-chloro intermedi

Sources

Microwave-assisted synthesis using 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Kinase Inhibitor Scaffolds using 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline


 Coupling for EGFR/Tyrosine Kinase Inhibitor (TKI) Discovery

Executive Summary

This application note details the microwave-assisted synthesis protocol for functionalizing This compound . This compound is a critical pharmacophore, serving as a bioisostere to the quinazoline core found in FDA-approved EGFR inhibitors like Erlotinib (Tarceva) and Gefitinib (Iressa) .

While conventional thermal heating (reflux) for nucleophilic aromatic substitution (


) on this scaffold requires 4–12 hours and large solvent volumes, this microwave (MW) protocol achieves >90% conversion in under 20 minutes. The method leverages the specific dielectric heating properties of polar solvents to overcome the activation energy barrier of the electron-rich quinoline ring.

Scientific Foundation & Mechanistic Insight

The Chemical Challenge

The substrate, This compound , presents a unique synthetic challenge compared to its quinazoline counterparts.

  • Electron Density: The two electron-donating methoxyethoxy groups at positions 6 and 7 increase the electron density of the aromatic ring. This deactivates the ring toward nucleophilic attack at the C4 position.

  • Quinoline vs. Quinazoline: Unlike quinazoline (which has two nitrogens to pull electron density), the quinoline ring has only one nitrogen. This makes the C4-Cl bond less electrophilic, requiring harsher conditions or efficient catalysis to displace the chloride.

The Microwave Advantage

Microwave irradiation provides a distinct kinetic advantage through dipolar polarization .

  • Selective Heating: We utilize Isopropanol (IPA) or 2-Butanol as solvents. These polar protic solvents couple efficiently with MW energy (

    
     for IPA), allowing rapid superheating above their atmospheric boiling points in sealed vessels.
    
  • Transition State Stabilization: The transition state of the

    
     reaction involves a charge-separated Meisenheimer-like complex. The high polarity of the solvent field under MW irradiation stabilizes this intermediate, lowering the activation energy (
    
    
    
    ).
Reaction Mechanism

The reaction proceeds via an acid-catalyzed


 mechanism. The protonation of the quinoline nitrogen is the rate-determining activation step.

SNAr_Mechanism Start 4-Chloro-quinoline (Substrate) Intermediate Protonated Intermediate (Activated) Start->Intermediate N1 Protonation Acid H+ (Catalyst) Acid->Intermediate TS Transition State (Meisenheimer) Intermediate->TS + Nucleophile Nucleophile Aniline Derivative Nucleophile->TS Product 4-Amino-quinoline Salt TS->Product - HCl (Elimination)

Figure 1: Acid-catalyzed nucleophilic aromatic substitution mechanism on the quinoline core.

Experimental Protocol

Target Synthesis: Coupling of this compound with 3-ethynylaniline (to generate an Erlotinib bioisostere).

Materials & Reagents
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: 3-ethynylaniline (1.1 equiv)

  • Solvent: Isopropanol (IPA) [anhydrous preferred]

  • Catalyst (Optional): Pyridine Hydrochloride (0.1 equiv) or 4M HCl in Dioxane (0.05 equiv). Note: The reaction is often autocatalytic due to HCl generation, but adding a catalyst ensures rapid initiation.

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover) with 10 mL or 30 mL sealed pressure vials.

Step-by-Step Methodology
  • Preparation:

    • Weigh 353 mg (1.0 mmol) of this compound into a 10 mL microwave vial.

    • Add 129 mg (1.1 mmol) of 3-ethynylaniline.

    • Add 4.0 mL of Isopropanol.

    • Optional: Add 1 drop of 4M HCl in Dioxane to initiate protonation.

    • Add a magnetic stir bar and seal the vial with a crimp cap (PTFE/Silicone septum).

  • Microwave Irradiation:

    • Pre-stir: 30 seconds (to create a slurry).

    • Temperature: Set to 150°C .

    • Pressure Limit: Set to 15 bar (IPA generates ~6-8 bar at this temp).

    • Power: Dynamic (Max 300W).

    • Hold Time: 15 minutes .

    • Note: Ensure "High Absorption" level is selected if the reactor requires it.

  • Workup & Isolation (Self-Validating Step):

    • Allow the vial to cool to room temperature (air jet cooling usually takes <2 mins).

    • Observation: A heavy precipitate (the HCl salt of the product) should form. If the solution remains clear, the reaction may be incomplete or the product is too soluble (cool to 0°C).

    • Filtration: Filter the solids using a vacuum Buchner funnel.

    • Washing: Wash the cake 2x with cold Isopropanol (2 mL) and 2x with Diethyl Ether (5 mL) to remove unreacted aniline and impurities.

    • Drying: Dry under vacuum at 40°C for 1 hour.

Workflow Diagram

Workflow Step1 Weigh Reagents (Vial Loading) Step2 Seal & Pre-stir (Slurry Formation) Step1->Step2 Step3 MW Irradiation 150°C | 15 min Step2->Step3 Step4 Cool to RT (Precipitation) Step3->Step4 Step5 Filtration & Washing (IPA/Ether) Step4->Step5 QC QC: HPLC/NMR (Purity Check) Step5->QC

Figure 2: Operational workflow for the microwave synthesis of quinoline-based kinase inhibitors.

Data Analysis & Optimization

Comparison: Microwave vs. Conventional Thermal

The following data illustrates the efficiency gain when synthesizing the Erlotinib-analog using this quinoline core.

ParameterConventional RefluxMicrowave ProtocolAdvantage
Temperature 82°C (IPA Boiling Point)150°C (Superheated)Kinetic acceleration
Time 4 – 12 Hours15 Minutes24x - 48x faster
Solvent Vol. 10 - 15 mL/mmol4 mL/mmolGreen Chemistry (lower waste)
Yield 65 - 75%88 - 94% Cleaner reaction profile
Purity (HPLC) ~90% (requires recrystallization)>98% (often no purification needed)Reduced downstream processing
Troubleshooting Guide
  • Issue: Low Yield / No Precipitate.

    • Cause: The quinoline nitrogen is not sufficiently protonated.

    • Fix: Add 1.0 equiv of Pyridine Hydrochloride. This acts as a "proton shuttle" and ionic liquid-like medium which absorbs MW energy efficiently.

  • Issue: Impurity Formation (Hydrolysis).

    • Cause: Water in the solvent leads to hydrolysis of the C4-Cl back to the quinolone (C4-OH).

    • Fix: Use anhydrous IPA and store the chloro-starting material in a desiccator.

  • Issue: Pressure Errors.

    • Cause: Decomposition of unstable nucleophiles evolving gas.

    • Fix: Reduce temp to 120°C and extend time to 30 mins.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinolines.

    • Context: General overview of MW acceler
    • Source:Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Synthesis of Erlotinib and Analogues.

    • Context: Provides the baseline thermal conditions for the quinazoline analog, which serves as the control for this protocol.
    • Source:Molecules. (2006).[1][2][3] Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib.[1]

  • Microwave

    
     Mechanisms. 
    
    • Context: Mechanistic explanation of polarity effects in nucleophilic aromatic substitution under microwave irradi
    • Source:Beilstein Journal of Organic Chemistry. (2011). Microwave-assisted synthesis of nitrogen heterocycles.
  • 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline Properties.

    • Context: Solubility and physical property data for the structural analog to assist in solvent selection.
    • Source: MedChemExpress Product D

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline, a critical intermediate in the development of targeted pharmaceutical agents, notably as a precursor to EGFR inhibitors like Erlotinib.[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, with a focus on maximizing yield and purity.

The synthesis is typically approached in two major stages: first, the construction of the core heterocyclic system to form 6,7-bis(2-methoxyethoxy)-quinazolin-4(3H)-one (or its quinoline equivalent), followed by a crucial chlorination step to yield the final product. This guide provides detailed troubleshooting Q&As, step-by-step protocols, and mechanistic insights to empower you to overcome experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.

Part 1: Synthesis of the 6,7-bis(2-methoxyethoxy)quinazolone Precursor

The initial steps involve building the quinazolone ring system from a substituted aniline. The Gould-Jacobs reaction is a classic method for forming the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the 4-quinolone form.[3][4] High temperatures are often required for the cyclization step, which can lead to side reactions.[5][6]

Question 1: My cyclization reaction to form the quinazolone precursor (14) is low-yielding and produces a dark, tarry substance. What's happening and how can I fix it?

Answer: This is a common issue, primarily caused by thermal decomposition and polymerization at the high temperatures (often >250 °C) required for traditional thermal cyclization.[5][7] The electron-rich nature of the aniline precursor can also make it susceptible to oxidative side reactions.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Solution
Excessive Heat/Decomposition High temperatures needed for thermal ring-closing can also break down the starting materials and products, leading to complex, insoluble polymeric byproducts.[5][7]1. Optimize Heating: Instead of traditional heating in a high-boiling solvent like Dowtherm, consider using microwave irradiation, which can dramatically shorten reaction times and improve yields by providing efficient, uniform heating.[6][8] 2. Use a Cyclizing Agent: Employ a chemical cyclizing agent like Eaton's reagent (P₂O₅ in methanesulfonic acid), which promotes cyclization under milder conditions (e.g., 80-100 °C), thereby avoiding thermal degradation.[8]
Oxidative Side Reactions The reaction of anilines, especially at high temperatures, can generate radical species that lead to polymerization and discoloration.1. Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[9] 2. Moderate Reaction: In related quinoline syntheses like the Doebner-von Miller reaction, moderators such as iron(II) sulfate are sometimes added to control exothermic processes and reduce tar formation.[10]
Solvent Choice High-boiling solvents like diphenyl ether are effective for heat transfer but can be difficult to remove and may contribute to side reactions.[11]1. Re-evaluate Solvent: If using a high-boiling solvent, ensure it is thoroughly removed during workup. For milder, chemically-promoted cyclizations, a lower-boiling solvent may be feasible.
Part 2: Chlorination of 6,7-bis(2-methoxyethoxy)-quinazolin-4(3H)-one

This final step is the most critical for yield and purity. The conversion of the 4-oxo (or 4-hydroxy) group to the 4-chloro group is typically achieved with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[12][13]

Question 2: My chlorination with POCl₃ is incomplete. TLC analysis shows significant amounts of starting material remaining even after prolonged heating. How can I drive the reaction to completion?

Answer: Incomplete conversion is a frequent problem. It suggests that the activation of the 4-oxo group is not efficient, or the reaction has stalled.

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Solution
Insufficient Reagent Activity POCl₃ can degrade upon exposure to atmospheric moisture, losing its efficacy. The reaction mechanism involves the electrophilic phosphorus atom being attacked by the hydroxyl/oxo group, and this reactivity is key.[12]1. Use Fresh Reagent: Always use freshly opened or distilled POCl₃. 2. Increase Equivalents: A modest increase in the molar equivalents of POCl₃ (e.g., from 5 eq. to 10 eq.) can help drive the reaction forward.[12]
Sub-optimal Temperature The reaction requires sufficient thermal energy to proceed. Typical temperatures range from 70-120 °C.[9][12]1. Verify Temperature: Ensure your reaction is maintained at the appropriate temperature. A typical target is 80-90 °C for 30-60 minutes.[9] If the reaction is sluggish, a controlled increase to 100-110 °C may be beneficial, but monitor for decomposition.
Presence of Moisture Water will rapidly quench POCl₃ and can hydrolyze the product.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[12]
Base/Catalyst Absence While often run neat in excess POCl₃, the reaction can be accelerated by a tertiary amine base or a catalytic amount of DMF. The base can facilitate the initial phosphorylation, and DMF can form a Vilsmeier-type reagent, which is highly reactive.[14][15]1. Add a Base: Consider adding a high-boiling tertiary amine like N,N-diethylaniline.[9] 2. Catalytic DMF: Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.[14]

Question 3: I achieved a good conversion, but my final yield is low after workup and purification. Where am I losing my product?

Answer: Product loss after the reaction is often due to hydrolysis of the 4-chloro group during aqueous workup or mechanical losses during purification. The C-Cl bond at the 4-position is activated towards nucleophilic substitution and can revert to the C-OH bond in the presence of water.[12]

Potential Causes & Solutions:

Cause Scientific Rationale Recommended Solution
Product Hydrolysis during Workup Quenching the reaction mixture (which contains excess POCl₃) with water is highly exothermic and creates acidic conditions (HCl, phosphoric acid). These conditions can promote the hydrolysis of the 4-chloro product back to the starting material.[12]1. Cold Quench: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This dissipates heat and dilutes the acid.[12][16] 2. Careful Neutralization: After the initial quench, neutralize the acidic aqueous solution cautiously with a base (e.g., aqueous NaHCO₃, K₂CO₃, or dilute NaOH) while keeping the temperature low (0-10 °C) to precipitate the crude product. Adjust the pH to ~7-8.[16][17]
Poor Precipitation/Isolation The product may have some solubility in the aqueous/organic mixture, leading to losses.1. Extraction: After neutralization, if the product does not fully precipitate or appears oily, extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[17]
Purification Challenges The crude product may contain baseline impurities that are difficult to remove by recrystallization alone.1. Optimize Recrystallization: Experiment with different solvent systems. A mixture of ethyl acetate and ethanol has been reported to be effective.[12] 2. Column Chromatography: If recrystallization fails to yield pure material, silica gel column chromatography is a necessary alternative.[14][18]

Experimental Workflow & Diagrams

Overall Synthetic Pathway

The synthesis of this compound is a key step in the production of several kinase inhibitors. The general pathway is outlined below.

G A Ethyl 2-amino-4,5-bis (2-methoxyethoxy)benzoate B 6,7-bis(2-methoxyethoxy) -quinazolin-4(3H)-one A->B  Cyclization  (e.g., Formamide, 165-170 °C) [25] C 4-Chloro-6,7-bis (2-methoxyethoxy)quinoline B->C  Chlorination  (e.g., POCl₃, 80-90 °C) [25]

Caption: General synthetic route to the target compound.

Detailed Protocol: Chlorination Step

This protocol is a representative procedure based on established literature methods.[9]

Materials:

  • 6,7-bis(2-methoxyethoxy)-quinazolin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (Excess, ~10-15 vol)

  • N,N-diethylaniline (1.1 eq)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N,N-diethylaniline (1.1 eq) to phosphorus oxychloride (10-15 volumes relative to the starting quinazolinone).

  • Addition of Starting Material: To this solution, add 6,7-bis(2-methoxyethoxy)-quinazolin-4(3H)-one (1.0 eq).

  • Heating: Immerse the flask in a preheated oil bath at 70 °C. Increase the temperature to 90 °C over 10 minutes and maintain at 80-90 °C for an additional 30-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Reagent Removal: After completion, remove the excess POCl₃ under reduced pressure.

  • Workup:

    • Allow the dark, oily residue to cool to room temperature.

    • Carefully and slowly pour the residue onto a vigorously stirred mixture of crushed ice and water.

    • Neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated NaHCO₃ solution. Ensure the temperature is maintained below 20 °C.

    • The crude product should precipitate as a solid.

  • Isolation & Purification:

    • Filter the solid precipitate and wash thoroughly with cold water.

    • Dry the crude product under vacuum.

    • Purify the solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/ethanol) or by column chromatography on silica gel.

Troubleshooting Workflow: Low Yield in Chlorination

Use this decision tree to diagnose and solve issues during the critical chlorination step.

G start Low Yield of 4-Chloroquinoline check_tlc Check TLC of crude reaction mixture start->check_tlc incomplete Incomplete Reaction: Significant starting material remains check_tlc->incomplete No complete Complete Reaction: No starting material visible check_tlc->complete Yes sol_incomplete1 1. Use fresh/distilled POCl₃. 2. Increase reaction temp to 100-110 °C. 3. Add N,N-diethylaniline or cat. DMF. [25] incomplete->sol_incomplete1 check_workup Review Workup Procedure complete->check_workup hydrolysis Suspect Hydrolysis: Did you quench warm? Was neutralization too fast? check_workup->hydrolysis Yes purification Suspect Purification Loss: Product soluble in recrystallization solvent? check_workup->purification No sol_hydrolysis 1. Quench by pouring reaction mix onto ice. 2. Neutralize slowly at <10 °C. 3. Extract with DCM post-neutralization. [14, 26] hydrolysis->sol_hydrolysis sol_purification 1. Change recrystallization solvent system. 2. Use silica gel column chromatography for purification. [31] purification->sol_purification

Caption: Decision tree for troubleshooting the chlorination step.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of chlorination using phosphorus oxychloride (POCl₃)? A1: The chlorination of a 4-quinolone (the tautomer of a 4-hydroxyquinoline) with POCl₃ is believed to follow a mechanism analogous to a Vilsmeier-Haack reaction.[12] The oxygen atom of the quinolone's carbonyl group attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate. Subsequently, a chloride ion (from POCl₃) performs a nucleophilic attack at the C4 position, displacing the phosphate group and yielding the 4-chloroquinoline product.[12][15]

Q2: Are there alternative chlorinating agents to POCl₃? A2: Yes, other reagents can be used. Thionyl chloride (SOCl₂) is a common alternative.[13] Oxalyl chloride in the presence of a catalytic amount of DMF has also been reported for the synthesis of the closely related 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[19][20] The choice of reagent can depend on factors like reaction scale, desired reactivity, and safety considerations.

Q3: Why are the 6,7-bis(2-methoxyethoxy) groups important, and do they affect the reaction? A3: These ether groups are crucial functionalities in the final drug molecule (e.g., Erlotinib), contributing to its binding affinity and pharmacokinetic properties. In the synthesis, they act as electron-donating groups, which can facilitate the initial electrophilic substitution steps in building the quinoline ring. However, they can also make the ring system more susceptible to side reactions or discoloration if conditions are too harsh. Their presence also significantly impacts the solubility of the intermediates, which must be considered when choosing solvents for reaction and purification.

Q4: What is the best way to monitor the reaction's progress? A4: Thin Layer Chromatography (TLC) is the most common and convenient method for real-time monitoring.[12] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol) to achieve good separation between your starting material and product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative and accurate monitoring, especially during process development and scale-up.[9]

Q5: My final product is pure by NMR, but it has a persistent off-white or light brown color. How can I decolorize it? A5: A persistent color is often due to trace amounts of highly conjugated impurities formed from minor side reactions. If the product is otherwise pure, you can try treating a solution of the product in an organic solvent with activated carbon, followed by hot filtration through a pad of Celite. This is often effective at removing color impurities before the final recrystallization.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Kamal, A., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B, 142-146. [Link]

  • Mphahamele, M. J., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 22(11), 1990. [Link]

  • Nekkanti, S., et al. (2015). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry, 13(12), 3739-3747. [Link]

  • Sarodnik, A., & Pavić, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 282. [Link]

  • Zhang, X., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1177–1192. [Link]

  • Ahluwalia, V. K., & Parashar, R. K. (2002). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (General reference, not directly cited by URL).
  • Sarodnik, A., & Pavić, K. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 282. [Link]

  • Ali, Md. R., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Journal of Physics: Conference Series, 2115, 012015. [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Application Note AN056. [Link]

  • Singh, P. P., et al. (2013). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Zhang, X., et al. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(6), 1177–1192. [Link]

  • Martínez, R., et al. (2019). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. Journal of the Mexican Chemical Society, 63(1). [Link]

  • Kumar, A., et al. (2007). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
  • Alimardani, M., et al. (2012). Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin, 2(1), 125-131. [Link]

  • Wang, Y., et al. (2018). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry, 6, 521. [Link]

  • Pellicciari, R., et al. (2017). Process for the preparation of Erlotinib. European Patent Office, EP3015460B1. [Link]

  • Nano Dia. 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. [Link]

  • Esteve, C., et al. (2011). Preparation process of erlotinib.
  • Chandregowda, V., et al. (2007). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Heterocycles, 71(1), 39-48. [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • ResearchGate. Chlorination of 3-acetyl-1-ethyl-4-hydroxyquinolin-2(1H)-one 12. [Link]

  • Villani, F. J., & Leman, J. D. (1981). Process for the preparation of 4-chloroquinolines.
  • Mori, H. (2018). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. DigitalCommons@USU. [Link]

  • Csonka, R., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 21(9), 1231. [Link]

  • Ukrherig, S. V., et al. (1995). 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides. ChemInform, 26(48). [Link]

  • Reddy, B. V. S., et al. (2014). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Supporting Information. [Link]

  • Wang, Z., et al. (2014). Industrial preparation method of 4,7-dichloroquinoline.

Sources

Technical Support Center: Post-Reaction Workup for Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Chlorinating Agents (


, 

) Ticket ID: CHEM-SUP-001 Status: Open Priority: Critical (Safety & Purity)

Introduction: The "Silent" Hazard

Welcome to the Technical Support Center. You are likely here because your quinoline synthesis (e.g., Knorr, Skraup, or hydroxy-to-chloro conversion) has finished, but you are facing the most dangerous phase of the reaction: The Workup .

Unreacted Phosphoryl chloride (


) and Thionyl chloride (

) are not just impurities; they are latent thermal bombs.
  • The Hazard: Hydrolysis of

    
     is exothermic (
    
    
    
    ) and generates 3 equivalents of
    
    
    and 1 equivalent of
    
    
    .
  • The Trap: Quenching at temperatures that are too low (<0°C) can be as dangerous as quenching too hot. At low temperatures,

    
     forms metastable intermediates (phosphorodichloridic acid) that accumulate and suddenly decompose when the mixture warms, causing a "delayed runaway."[1]
    
  • The Quality Risk: Chloroquinolines are hydrolytically unstable. Prolonged exposure to the hot, acidic environment generated during quenching will revert your product back to the starting hydroxyquinoline.

Module 1: The Pre-Quench Assessment (Decision Matrix)

Do not default to quenching. Your first line of defense is physics (distillation), not chemistry (hydrolysis). Use this decision matrix to determine your workflow.

Workflow Visualization: Distill or Quench?

DecisionMatrix Start Start: Reaction Complete Agent Identify Excess Reagent Start->Agent SOCl2 Thionyl Chloride (SOCl2) BP: 74.6°C Agent->SOCl2 POCl3 Phosphoryl Chloride (POCl3) BP: 105.8°C Agent->POCl3 Distill Vacuum Distillation / Azeotrope (Preferred) SOCl2->Distill High Volatility Volatile Is Product Volatile? POCl3->Volatile Toluene Co-evaporation (Azeotrope) Removes traces Distill->Toluene Add Toluene Quench Inverse Quench Protocol (Mandatory) Safety Safety Warning: Never add water to acid chloride! Quench->Safety Proceed to Module 2 Volatile->Distill No (High BP Product) Volatile->Quench Yes (Low BP Product)

Figure 1: Decision logic for processing reaction mixtures containing chlorinating agents. Distillation is preferred for


 due to its low boiling point.

Module 2: The "Kill" Protocols (SOPs)

If distillation is impossible (common with


 due to its high boiling point or product sensitivity), you must quench.
Protocol A: The Inverse Quench (For )

Crucial Rule: Never add water to the reaction mixture. Always add the reaction mixture to the water/base.

Reagents:

  • Quench Media: Crushed Ice/Water or 20% Sodium Acetate (aq). Note: Sodium Acetate buffers the pH, preventing product hydrolysis.[1]

  • Solvent: DCM or Ethyl Acetate (to dilute the reaction mix).

Step-by-Step:

  • Dilution: Dilute your reaction mixture with an inert solvent (DCM or Toluene) (Ratio 1:1). This acts as a heat sink.

  • Preparation: In a separate large beaker, prepare a slurry of crushed ice and water. If your product is acid-sensitive, use a saturated Sodium Bicarbonate (

    
    ) or Sodium Acetate solution mixed with ice.
    
  • The Addition (Inverse):

    • Transfer the reaction mixture to a dropping funnel.

    • Add the mixture dropwise into the vigorously stirred ice slurry.

    • Monitor Internal Temp: Keep the quench pot <20°C.

  • The "Aging" Step: Once addition is complete, allow the mixture to warm to Room Temperature (RT) and stir for 30-60 minutes.

    • Why? This ensures all phosphorodichloridic acid intermediates are fully hydrolyzed.[1]

  • Separation: Separate layers immediately. Wash organic layer with Brine.[1]

Protocol B: Azeotropic Removal (For )

Principle:


 forms azeotropes with toluene, allowing removal at lower temperatures/pressures.

Step-by-Step:

  • Bulk Removal: Connect the reaction flask to a rotovap with a base trap (

    
    ) protecting the pump. Distill off bulk 
    
    
    
    at 40-50°C (vacuum).
  • The "Chaser": Add Toluene (approx 2-3x volume of original

    
    ).
    
  • Co-evaporation: Distill the toluene. It will carry over residual

    
    . Repeat 2-3 times.
    
  • Result: A dry solid or oil free of acidic gas, ready for the next step without an aqueous workup.

Data Summary: Quenching Bases
Base AgentpH RangeSuitabilityRisk Profile
Sodium Hydroxide (

)
>13Avoid for Quinoline products.High risk of hydrolyzing chloro-group back to hydroxy.
Sodium Bicarbonate (

)
8-9Good for general use.Foaming Hazard. Massive

evolution. Requires large headspace.
Sodium Acetate (

)
4-6 (Buffer)Excellent for unstable products.Mild. No gas evolution. Prevents basic hydrolysis.
Ammonium Hydroxide (

)
10-11Specific Can form emulsions. Good for neutralizing massive acid loads.

Module 3: Troubleshooting (FAQ)

Q1: "My reaction mixture turned into a solid rock during quenching."

  • Diagnosis: Phosphate Salt Precipitation.[2] Hydrolysis of

    
     generates massive amounts of inorganic phosphates. If the water volume is too low, these precipitate as a concrete-like paste, trapping your product.
    
  • Fix:

    • Add more water immediately.

    • If using

      
      , switch to 
      
      
      
      (carefully) or Potassium Carbonate (
      
      
      ) as potassium phosphates are generally more soluble than sodium salts.
    • Use mechanical stirring (overhead stirrer) instead of magnetic stirring for scales >10g.

Q2: "I have a stubborn emulsion that won't separate."

  • Diagnosis: Quinoline salts are surfactants. At neutral pH, fine precipitates of aluminum/phosphorus salts stabilize the interface.

  • Fix:

    • The Celite Filtration: Filter the entire biphasic mixture through a pad of Celite.[3] This physically removes the fine particulates stabilizing the emulsion.[3]

    • pH Adjustment: Quinolines are basic. If the pH is too low (<4), the product is protonated and water-soluble. Adjust pH to ~8-9 to force the quinoline into the organic layer.

Q3: "My product hydrolyzed back to the starting material."

  • Diagnosis: You likely used a strong base (

    
    ) or allowed the mixture to get too hot during the quench. 4-Chloroquinolines are susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) by water/hydroxide.
  • Fix:

    • Use Protocol B (Distillation) whenever possible to avoid water entirely.

    • If quenching, use Sodium Acetate (buffered) and keep the contact time with water under 1 hour. Dry the organic layer immediately over

      
      .
      
Visualizing the "Delayed Runaway" Mechanism

DelayedRunaway Step1 POCl3 + H2O (1 equiv) Step2 Intermediate: Cl2P(O)OH Step1->Step2 Quench at -10°C (Reaction Stops Here) Step3 Warming to RT Step2->Step3 Remove Cooling Step4 Rapid Decomposition (Exotherm + Gas) Step3->Step4 Thermal Runaway

Figure 2: The mechanism of "Delayed Onset" thermal runaway. Quenching too cold (<0°C) accumulates the intermediate, which decomposes violently upon warming.

References

  • BenchChem. (2025).[1][4][5] Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem Technical Guides. Link

  • Organic Syntheses. (2012). Synthesis of 4-Chloroquinazolines using POCl3. Org. Synth. 2012, 89, 380-393. Link

  • Not Voodoo. (n.d.). Workup and Quenching Guide: Phosphorus Oxychloride. University of Rochester, Department of Chemistry. Link

  • American Chemical Society (ACS). (2017). Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. Process Safety Progress. Link

  • ResearchGate. (2020). Prevention of Exothermic Runaway in POCl3 Hydrolysis. Link

Sources

Technical Support Center: Moisture Control for 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #TS-QN-4CL-HYD Subject: Controlling Moisture Sensitivity & Hydrolysis Prevention Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline .

This guide addresses a critical stability issue inherent to this scaffold: Hydrolytic Dechlorination . While often confused with its quinazoline analog (the Erlotinib intermediate), the quinoline core presents a unique challenge. While the aromatic ring is slightly less electron-deficient than quinazoline, the bis(2-methoxyethoxy) side chains act as "moisture magnets" (hygroscopic ethers), drawing atmospheric water into the crystal lattice and accelerating degradation of the C4-Cl bond.

The Core Problem: In the presence of moisture and trace acid (autocatalytic generation of HCl), the C4-Chlorine undergoes nucleophilic aromatic substitution (


) by water, reverting the active intermediate back to the inactive 4-hydroxy-6,7-bis(2-methoxyethoxy)quinoline  (often existing as the 4-quinolone tautomer).
Mechanism of Failure (The "Why")

To control the impurity, you must understand its formation. The reaction is not random; it is driven by the protonation of the quinoline nitrogen (


), which activates the 

position for nucleophilic attack by water.

HydrolysisMechanism Start This compound (Active Intermediate) Transition Protonated Transition State (Activated C4) Start->Transition Protonation (N1) Moisture Atmospheric H2O + Trace Acid (H+) Moisture->Transition Nucleophilic Attack Product 4-Hydroxy Impurity (Inactive Quinolone) Transition->Product Cl- Departure Byproduct HCl (Autocatalyst) Transition->Byproduct Elimination Byproduct->Start Accelerates (Autocatalysis)

Figure 1: Autocatalytic hydrolysis pathway. Note that the HCl byproduct protonates the next molecule of starting material, creating a runaway degradation loop.

Module 1: Synthesis & Workup (The Critical Control Point)

The highest risk of hydrolysis occurs not during storage, but during the quench of the chlorination reaction (typically converting the 4-OH precursor to 4-Cl using


 or 

).

The Trap: Quenching


 into water is highly exothermic. Heat + Water + Acid = Rapid Hydrolysis.
Protocol: The "Reverse Quench" Technique

Standard Operating Procedure (SOP-QN-04)

StepActionScientific Rationale
1 Solvent Swap After the reaction reaches completion, strip excess

under reduced pressure (vacuum distillation) before adding any water. Co-evaporate with Toluene twice.
2 Temperature Control Cool the reaction residue to <5°C.
3 The Buffer Trap Do NOT quench with pure water. Quench into a pre-chilled saturated

or

solution
.
4 Phase Split Extract immediately into DCM or EtOAc. Wash the organic layer with Brine, then dry over

.
Module 2: Storage & Handling (Preventative)

The bis(2-methoxyethoxy) chains are glycol-like ethers. They are hygroscopic. Even if your seal is tight, trapped headspace moisture can degrade the surface of the powder.

Storage Specifications:

  • Container: Amber glass with a Teflon-lined cap.

  • Headspace: Argon or Nitrogen backfill (Mandatory).

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or

    
    .
    
  • Temperature: -20°C is ideal; 2-8°C is acceptable for short term (<1 month).

Visual Indicator of Failure:

  • Pass: White to off-white crystalline solid.

  • Fail: Yellowing or "gummy" texture. The 4-hydroxy impurity is often yellow/brown, and moisture absorption turns the crystalline powder into a sticky gum due to the ether chains.

Troubleshooting Guide (FAQ)
Q1: HPLC shows a new peak at RRT ~0.85. Is this the hydrolysis product?

A: Yes, this is highly likely the 4-hydroxy-6,7-bis(2-methoxyethoxy)quinoline .

  • Verification: Check the UV spectrum of the peak. The 4-quinolone (hydrolysis product) typically has a bathochromic shift (red-shift) compared to the 4-chloro compound due to the tautomeric carbonyl system.

  • Action: If the impurity is >5%, do not proceed to the coupling step. The HCl generated by the remaining 4-Cl material will catalyze further decomposition. Recrystallize immediately from anhydrous Ethyl Acetate/Hexanes.

Q2: Can I re-chlorinate the hydrolyzed material?

A: Yes, but proceed with caution.

  • Protocol: You can treat the "wet" or hydrolyzed material with fresh

    
     (neat or in toluene) to convert the 4-OH impurity back to the 4-Cl product.
    
  • Warning: You must ensure the material is completely dry before adding

    
    . Adding 
    
    
    
    to wet sludge will generate massive heat and HCl gas, potentially blowing the reaction out of the flask. Dry the material by azeotropic distillation with Toluene first.
Q3: I am following a procedure for the Quinazoline analog (Erlotinib intermediate). Is it transferable?

A: Use with modification.

  • Difference: Quinazolines (2 nitrogens in the ring) are more electron-deficient and more susceptible to hydrolysis than Quinolines (1 nitrogen).

  • Implication: If a protocol works for the Quinazoline, it is likely safe for your Quinoline (as the Quinoline is slightly more stable). However, the solubility profiles differ. The Quinoline is generally less soluble in water/alcohol mixtures. Ensure your extraction solvents (e.g., DCM) are sufficient to solubilize the Quinoline during workup.

Decision Tree: Handling "Wet" Batches

Use this logic flow to determine if a batch can be saved or requires reprocessing.

DecisionTree Start Batch Analysis: HPLC Purity Check Check 4-OH Impurity Level? Start->Check Low < 2.0% Check->Low Clean Med 2.0% - 10% Check->Med Contaminated High > 10% Check->High Degraded Proceed Proceed to Coupling (Use Excess Base) Low->Proceed Purify Recrystallization (Anhydrous EtOAc) Med->Purify Reprocess Re-Chlorination (POCl3 Treatment) High->Reprocess

Figure 2: Logic flow for managing moisture-compromised batches.

References
  • Synthesis of 4-chloro-6,7-dimethoxyquinoline (Analogous Chemistry)

    • Title: Preparation method of 4-chloro-6,7-dimethoxyquinoline.[1][2][3][4][5]

    • Source: CN106008336A (P
    • Relevance: Establishes the standard chlorin
    • Link:

  • Erlotinib Intermediate (Quinazoline)

    • Title: Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.
    • Source: WO2007138613A2.
    • Relevance: Details the handling of the "bis(2-methoxyethoxy)" side chains and their solubility/stability profile.
    • Link:

  • Hydrolysis Kinetics of 4-Chloro-Heterocycles

    • Title: Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction.[6]

    • Source: ResearchGate (Public
    • Relevance: Explains the mechanistic basis for water/acid c
    • Link:

Sources

Technical Support Center: Thermal Optimization of Quinoline Etherification

Author: BenchChem Technical Support Team. Date: February 2026

User Guide ID: Q-ETHER-OPT-2026 Department: Process Chemistry & Application Science Subject: Troubleshooting Thermal Parameters for Quinoline Ether Synthesis

Introduction: The Thermal "Thermostat" of Selectivity

Welcome to the technical support hub. You are likely here because your quinoline etherification—a critical step in synthesizing antimalarials, kinase inhibitors, and receptor antagonists—is failing to meet yield or purity specifications.

In quinoline chemistry, temperature is not merely an energy source; it is the primary switch between kinetic and thermodynamic control. A difference of


C can shift your product from a valuable ether (O-alkyl) to an unwanted N-alkyl quinolone impurity, or stall a nucleophilic aromatic substitution (

) completely.

This guide abandons generic advice. We focus on the causal link between thermal energy and reaction mechanism.

Module 1: Etherification (Displacing Halogens)

Scenario: You are reacting a chloro- or fluoroquinoline with an alcohol/alkoxide.

The Core Problem: The Activation Energy Wall

Unlike benzene, the nitrogen in the quinoline ring pulls electron density, activating the C2 and C4 positions for nucleophilic attack. However, this activation is often insufficient at standard laboratory temperatures (


C), leading to stalled reactions.
Troubleshooting Guide (Q&A)

Q1: My reaction is stuck at 60% conversion after 24 hours. Should I add more base? A: No. Increase the temperature first.

  • Diagnosis: You have likely hit the activation energy barrier (

    
    ) required to form the Meisenheimer complex intermediate. Adding more base at sub-optimal temperatures often leads to side reactions (e.g., solvent hydrolysis) rather than product formation.
    
  • Protocol: If running at

    
    C, ramp to 
    
    
    
    C.
    
    
    on electron-rich heterocycles often follows an Arrhenius dependency where a
    
    
    C increase doubles the rate.
  • Critical Check: Ensure your solvent (e.g., DMF, DMSO) is dry. At

    
    C, trace water becomes a potent nucleophile, hydrolyzing your starting material to a quinolone (inactive).
    

Q2: I cranked the temperature to


C, and the reaction turned into a black tar. 
A: You exceeded the thermal stability of the solvent-base system. 
  • Mechanism: In the presence of strong bases (NaH, KOtBu), polar aprotic solvents like DMSO and DMF decompose at high temperatures. DMSO can undergo explosive decomposition or act as an oxidant (Swern-type) on your starting materials at

    
    C.
    
  • Solution: Switch to NMP (N-methyl-2-pyrrolidone) or Sulfolane for reactions requiring

    
    C. They possess superior thermal stability profiles.
    
Visualization: Decision Matrix

SNAr_Troubleshooting Start Problem: Low Yield in SNAr Check_Temp Current Temp < 80°C? Start->Check_Temp Check_Solvent Solvent: DMSO/DMF? Check_Temp->Check_Solvent No (Already High) Action_Heat Action: Increase Temp to 100-110°C (Overcome Ea Barrier) Check_Temp->Action_Heat Yes Result_Tar Result: Black Tar/Decomp Check_Solvent->Result_Tar Temp > 130°C Result_Success Result: Product Formed Action_Heat->Result_Success Action_Switch Action: Switch Solvent to NMP (Prevent Thermal Decomp) Action_Switch->Result_Success Result_Tar->Action_Switch

Caption: Logic flow for optimizing temperature in Nucleophilic Aromatic Substitution (


) reactions.

Module 2: Alkylation of Hydroxyquinolines

Scenario: You are reacting a quinolin-4-ol or quinolin-8-ol with an alkyl halide.

The Core Problem: Ambident Nucleophiles (O- vs. N-Attack)

Hydroxyquinolines are ambident nucleophiles. They can react at the Oxygen (forming the desired ether) or the Nitrogen (forming an unwanted N-alkyl quinolone).

  • O-Alkylation: Generally the Kinetic product (forms faster, lower barrier).

  • N-Alkylation: Generally the Thermodynamic product (more stable product, higher barrier).

Troubleshooting Guide (Q&A)

Q3: I am seeing 30% N-alkylated impurity. I am refluxing in DMF (


C). 
A: Your temperature is too high, favoring the thermodynamic product. 
  • The Fix: Lower the temperature to

    
    C.
    
  • Explanation: High thermal energy allows the system to overcome the higher activation barrier for N-alkylation or allows the reversible O-alkylation to revert and funnel into the irreversible, thermodynamically stable N-alkyl product (the "chemoselective sink").

  • Solvent Tip: Switch from polar aprotic (DMF) to a protic solvent (Ethanol) or a non-polar solvent (Toluene) if solubility permits, as this disrupts the solvation shell that favors N-attack.

Q4: Even at low temps, selectivity is poor. A: Use the "Silver Bullet" (literally).

  • Protocol: Add

    
     or 
    
    
    
    .
  • Mechanism: Silver coordinates avidly to the halide leaving group (

    
    -like character) and the nitrogen lone pair, blocking the N-site and forcing O-alkylation. This works effectively even at moderate temperatures (
    
    
    
    C).
Data Table: Thermal Effects on Selectivity (4-Hydroxyquinoline)
Reaction TempSolventMain ProductMechanism Dominance
25°C DMFLow ConversionKinetic barrier not met
60-80°C DMF/AcetoneO-Ether (Target) Kinetic Control
>120°C DMFN-Alkyl (Impurity) Thermodynamic Control
Reflux TolueneO-EtherSolvent effect overrides Temp

Module 3: Pd-Catalyzed Etherification (Buchwald-Hartwig)

Scenario: Using a Pd catalyst to couple a haloquinoline with an alcohol.

The Core Problem: Catalyst Death vs. Activation

Cross-coupling requires heat for the oxidative addition step (Pd(0) inserting into C-Cl bond), but excessive heat degrades the ligand, causing the catalyst to "plate out" as Pd-black.

Troubleshooting Guide (Q&A)

Q5: Reaction works at


C but stops at 50%. Adding more catalyst doesn't help. 
A: Your ligand is thermally labile. 
  • Diagnosis: If you are using standard ligands (e.g., BINAP, dppf) at

    
    C, they may be oxidizing or dissociating.
    
  • Optimization:

    • Lower Temp, Longer Time: Run at

      
      C for 48h instead of 
      
      
      
      C for 12h.
    • Switch Ligand: Use bulky, electron-rich phosphines like BrettPhos or tBuXPhos , which are designed to facilitate oxidative addition at lower temperatures (

      
      C) and are thermally robust.
      
Visualization: Selectivity & Thermodynamics

Selectivity_Pathways cluster_Kinetic Kinetic Pathway (Low Temp < 80°C) cluster_Thermo Thermodynamic Pathway (High Temp > 100°C) Reactants Hydroxyquinoline + R-X O_TS O-Transition State (Lower Barrier) Reactants->O_TS Fast N_TS N-Transition State (Higher Barrier) Reactants->N_TS Slow (Needs Heat) Ether O-Alkyl Ether (Target Product) O_TS->Ether Ether->Reactants Reversible at High T Quinolone N-Alkyl Quinolone (Stable Impurity) N_TS->Quinolone

Caption: Bifurcation of reaction pathways. High temperatures enable the reversible O-ether to revert and funnel into the thermodynamic N-quinolone sink.

Standard Operating Procedure (SOP): Temperature Ramping Protocol

To validate the optimal temperature for your specific substrate, do not run a single reaction at reflux. Use this ramping protocol:

  • Baseline: Set reactor to

    
    C. Stir for 2 hours.
    
  • Check: Take an aliquot (LCMS/TLC).

    • If <5% conversion: Increase T by

      
      C.
      
    • If Product > Impurity: Maintain T.

  • Ramp: If increasing T, hold at each

    
    C increment (
    
    
    
    ,
    
    
    ,
    
    
    ) for 1 hour before sampling.
  • Stop Point: The moment N-alkyl impurities or tars appear, stop heating . The temperature

    
    C below this point is your 
    
    
    
    (Optimal Temperature).

References

  • Mechanism of

    
    :  Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (Defines the activation requirements for halo-quinolines).
    
  • Thermodynamic vs Kinetic Control: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text on ambident nucleophile behavior).
  • Solvent Effects in Etherification: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Data on DMSO/DMF decomposition at high temperatures).

  • Pd-Catalyzed Etherification: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link (Details ligand thermal stability and selection).

  • Regioselectivity in Quinoline Alkylation: Venkatesh, C., et al. (2020).[2] "N- versus O-Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal. Link (Specific case study on temperature driving N-alkylation).

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust analysis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline, a critical intermediate in pharmaceutical synthesis. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision in the method development process, from initial column and mobile phase screening to final method validation and forced degradation studies. The objective is to equip researchers, scientists, and drug development professionals with a practical framework for developing a specific, accurate, and stability-indicating HPLC method for this compound and its potential impurities.

Foundational Knowledge: Understanding the Analyte

Before commencing method development, a thorough understanding of the analyte's physicochemical properties is paramount. This compound is a quinoline derivative. While specific experimental data for this exact molecule is not extensively published, we can infer its properties from its structure and related compounds like 4-Chloro-6,7-dimethoxyquinoline.[1][2]

  • Structure: A heterocyclic aromatic quinoline core with a chloro-substituent and two bulky, polar bis(2-methoxyethoxy) side chains.

  • Expected Polarity: The quinoline ring system is relatively non-polar, suggesting good retention on reversed-phase columns. However, the two ether-containing side chains introduce significant polarity and hydrogen bond accepting capabilities, which will modulate its retention behavior.

  • UV Absorbance: Quinoline derivatives typically exhibit strong UV absorbance due to the aromatic system. A UV scan is essential to determine the optimal wavelength for detection, but a starting point around 254 nm or a higher wavelength like 340 nm, common for extended aromatic systems, is a logical choice.[3]

This initial analysis suggests that a reversed-phase HPLC (RP-HPLC) approach is the most suitable starting point.

The Method Development Workflow: A Logic-Driven Approach

Effective method development is not a random walk but a systematic process of optimization. The goal is to achieve a "sweet spot" that provides adequate retention, sharp peak shapes, and sufficient resolution from any potential impurities or degradants.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification & Validation Analyte_Info Analyte Properties (Structure, Polarity) Column_Screen Column Screening (C18 vs. Phenyl) Analyte_Info->Column_Screen Guides Choice Mobile_Phase_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screen->Mobile_Phase_Screen Selects Best Column Gradient_Opt Gradient Optimization Mobile_Phase_Screen->Gradient_Opt Defines Solvents Flow_Rate_Temp Flow Rate & Temp. Optimization Gradient_Opt->Flow_Rate_Temp Refines Separation Forced_Deg Forced Degradation (Specificity) Flow_Rate_Temp->Forced_Deg Optimized Method Validation Method Validation (ICH Q2(R1)) Forced_Deg->Validation Proves Stability- Indicating Final_Method Final Validated Method Validation->Final_Method Confirms Suitability

Caption: A systematic workflow for HPLC method development.

Comparative Analysis: Stationary and Mobile Phase Selection

The core of method development lies in finding the optimal combination of a stationary phase (the column) and a mobile phase. We will compare two common reversed-phase columns and two organic modifiers.

Column (Stationary Phase) Comparison

A standard C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical first choice.[4] We compare it with a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions with the analyte's aromatic quinoline ring.

Experimental Protocol: Column Screening

  • Columns:

    • Alternative 1: C18 Column (e.g., 4.6 x 250 mm, 5 µm).

    • Alternative 2: Phenyl-Hexyl Column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic, Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample: 10 µg/mL solution of this compound in mobile phase.

Comparative Data Summary: Column Performance

ParameterC18 Column (Alternative 1)Phenyl-Hexyl Column (Alternative 2)Rationale & Conclusion
Retention Time (t_R) 6.8 min8.2 minThe Phenyl-Hexyl column provides stronger retention due to additional π-π interactions with the quinoline ring system.
Tailing Factor (T_f) 1.11.4The C18 column yields a more symmetrical peak, indicating fewer secondary interactions. A tailing factor closer to 1.0 is ideal.
Theoretical Plates (N) 9,5008,100The C18 column shows higher efficiency, resulting in a sharper peak.
Mobile Phase Comparison

The choice of organic modifier (Acetonitrile vs. Methanol) and the pH of the aqueous portion can dramatically affect retention and peak shape.

Experimental Protocol: Mobile Phase Optimization

  • Column: C18 Column (4.6 x 250 mm, 5 µm).

  • Mobile Phases:

    • Alternative A: Acetonitrile:Water (60:40 v/v).

    • Alternative B: Methanol:Water (75:25 v/v) - Methanol is a weaker solvent, so the proportion is adjusted to achieve similar retention.

    • Alternative C: Acetonitrile:20mM Potassium Phosphate Buffer pH 3.0 (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample: 10 µg/mL solution of the analyte spiked with a potential process impurity (e.g., the 4-hydroxy precursor).

Comparative Data Summary: Mobile Phase Performance

Mobile PhaseAnalyte t_R (min)Impurity t_R (min)Resolution (R_s)Peak Shape (T_f)Rationale & Conclusion
ACN:Water 6.86.21.81.1Good initial resolution and peak shape. Acetonitrile often provides higher efficiency.
MeOH:Water 7.16.71.31.2Lower resolution compared to acetonitrile, indicating a different selectivity that is less effective for this impurity pair.
ACN:Buffer pH 3.0 6.96.32.11.0The low pH buffer ensures the quinoline nitrogen is protonated, leading to a highly consistent ionic state and eliminating peak tailing. This provides the best resolution and peak shape.

Establishing a Stability-Indicating Method: Forced Degradation

A critical requirement for analytical methods in drug development is that they are "stability-indicating." This means the method must be able to separate the intact active pharmaceutical ingredient (API) from its degradation products.[5][6] Forced degradation studies are performed under harsh conditions to generate these products and prove the method's specificity.[7][8]

Experimental Protocol: Forced Degradation Study

  • Stock Solution: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: [5][6]

    • Acid Hydrolysis: Mix stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Mix stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B option 1) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method. Use a Photo Diode Array (PDA) detector to assess peak purity.

Expected Results: The analysis should show a decrease in the main analyte peak area and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the analyte peak is well-resolved (Resolution > 2.0) from all degradation peaks and maintains spectral purity.

DegradationPathway cluster_conditions Stress Conditions Analyte This compound (Main Peak) Acid Acid Hydrolysis (e.g., 0.1M HCl, Heat) Analyte->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Analyte->Base Oxidation Oxidation (e.g., 3% H2O2) Analyte->Oxidation Degradant_A Degradant A (e.g., 4-Hydroxy derivative) Acid->Degradant_A Base->Degradant_A Degradant_B Degradant B (e.g., N-oxide) Oxidation->Degradant_B Other_Deg Other Degradants Oxidation->Other_Deg

Caption: Potential degradation pathways under stress conditions.

Final Method and Validation Summary

Following optimization and successful forced degradation studies, the final method is established and must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10][11]

Optimized and Validated HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 20mM Potassium Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: PDA at 254 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50)

ICH Q2(R1) Validation Data Summary

The following table summarizes the acceptance criteria and typical results for the validation of the final method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from blanks, impurities, or degradants at the analyte retention time. Peak purity index > 0.999.Pass
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).99.5% - 101.2%
Precision (%RSD)
RepeatabilityRSD ≤ 2.0% for 6 replicate injections.0.8%
Intermediate PrecisionRSD ≤ 2.0% between different days/analysts.1.2%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.0.1 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.0.03 µg/mL
Robustness No significant change in results with deliberate small variations in method parameters (e.g., pH ±0.2, flow rate ±0.1 mL/min).[4]Pass

Conclusion

This guide has systematically compared key parameters in the development of an HPLC method for this compound. By employing a logic-driven approach, we established that a C18 column with a buffered acetonitrile-water mobile phase provides a robust and reliable separation. The successful execution of forced degradation studies confirms the method is stability-indicating, a critical requirement for its application in a regulated pharmaceutical environment. The final validated method, detailed herein, is specific, accurate, precise, and suitable for the quantitative analysis of this compound and the monitoring of its related substances and degradation products.

References

  • Title: 4-Chloro-6,7-dimethoxyquinoline Source: PMC - NIH URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-Methoxy-2-(Morpholin-4-YL) Quinolin-3 Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent Source: Semantic Scholar URL: [Link]

  • Title: Syntheses of Derivatives of Quinoline Source: SciSpace URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: SciSpace URL: [Link]forced-degradation-studies-3a213w19z0)

Sources

Introduction: The Structural Significance of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Interpretation of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

This compound is a critical intermediate in the synthesis of several targeted anticancer agents, most notably as a precursor to Epidermal Growth Factor Receptor (EGFR) inhibitors like Erlotinib.[1] The precise arrangement of its substituents—the chloro group at the 4-position and the dual methoxyethoxy chains at the 6 and 7-positions—is fundamental to its reactivity and its role in constructing the final active pharmaceutical ingredient (API). Unambiguous structural confirmation is therefore not merely a procedural step but a cornerstone of quality control and process development in pharmaceutical manufacturing.

Among the arsenal of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecule. This guide offers a comprehensive interpretation of the ¹H NMR spectrum of this compound, presents a comparative analysis against structural analogs and alternative analytical methods, and provides a robust experimental protocol for data acquisition.

Part 1: Decoding the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides a unique fingerprint of a molecule's hydrogen atoms. The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), and interactions with neighboring protons cause signal splitting (multiplicity). A thorough analysis of these parameters allows for a complete structural assignment.

The spectrum can be logically divided into two main regions: the aromatic region, corresponding to the protons on the quinoline core, and the aliphatic region, representing the protons of the two side chains.

The Aromatic Region (δ 7.0-9.0 ppm)

The quinoline core possesses four protons. The electron-withdrawing nature of the nitrogen atom and the C-4 chloro-substituent, combined with the electron-donating effect of the C-6 and C-7 alkoxy groups, creates a distinct and predictable pattern.

  • H-2 (δ ~8.7 ppm, Doublet): This proton is adjacent to the electronegative nitrogen atom, causing it to be significantly deshielded and resonate far downfield.[2] It appears as a doublet due to coupling with the H-3 proton.

  • H-3 (δ ~7.4 ppm, Doublet): Coupled to H-2, this proton also appears as a doublet. It is less deshielded than H-2 as it is further from the nitrogen. The presence of the adjacent C-4 chlorine atom also influences its position.[3]

  • H-5 (δ ~7.3 ppm, Singlet): This proton on the benzene portion of the ring is adjacent to the bulky and electron-donating C-6 alkoxy group. With no adjacent protons, its signal is a sharp singlet.

  • H-8 (δ ~7.5 ppm, Singlet): Similar to H-5, the H-8 proton has no ortho-protons to couple with and thus appears as a singlet. Its chemical shift is influenced by the C-7 alkoxy group.

The Aliphatic Region (δ 3.0-4.5 ppm)

The two identical bis(2-methoxyethoxy) side chains produce a characteristic set of signals. Each chain consists of three distinct proton environments: -O-CH₂(a)-CH₂(b)-O-CH₃(c).

  • -O-CH₂(a) (δ ~4.3 ppm, Triplet): These four protons (two from each chain) are directly attached to the phenolic oxygens of the quinoline ring. They are deshielded by the oxygen and appear as a triplet due to coupling with the adjacent -CH₂(b) protons.

  • -CH₂(b)- (δ ~3.8 ppm, Triplet): These four protons are coupled to the -CH₂(a) protons, resulting in a triplet. They are slightly more shielded than the -CH₂(a) protons.

  • -O-CH₃(c) (δ ~3.4 ppm, Singlet): The six protons of the two terminal methyl groups are equivalent and have no adjacent protons, resulting in a single, sharp singlet.

Data Summary: Predicted ¹H NMR Assignments
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-28.7Doublet (d)1H~5.0
H-87.5Singlet (s)1H-
H-37.4Doublet (d)1H~5.0
H-57.3Singlet (s)1H-
2 x -O-CH ₂-CH₂-O-CH₃4.3Triplet (t)4H~4.8
2 x -O-CH₂-CH ₂-O-CH₃3.8Triplet (t)4H~4.8
2 x -O-CH₂-CH₂-O-CH3.4Singlet (s)6H-

Part 2: A Comparative Analysis Framework

Evaluating the ¹H NMR data in context provides deeper insights. This involves comparing the spectrum to structurally similar molecules and weighing the utility of NMR against other analytical techniques.

Comparison with Structural Analogs

The unique features of the target molecule's spectrum are best understood by comparison.

CompoundKey Structural DifferenceImpact on ¹H NMR Spectrum
4-Chloro-6,7-dimethoxyquinoline Methoxy groups instead of methoxyethoxy chains.The aliphatic region is simplified to two singlets for the two -OCH₃ groups around δ 3.9-4.0 ppm. The aromatic signals (H-5, H-8) are slightly shifted due to the different electronic/steric profile.
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline A quinazoline core (two nitrogen atoms) instead of quinoline. This is the direct precursor to Erlotinib.[4]The H-2 proton signal is absent. Instead, a singlet for the H-2 proton of the quinazoline ring appears further downfield (~δ 8.9 ppm). The H-5 and H-8 signals remain as singlets but their chemical shifts are adjusted by the second nitrogen atom.
Gefitinib A related drug with a quinazoline core, but with different substituents (a morpholinoethoxy group at C-7).[5][6][7]Shows a more complex aliphatic region corresponding to the morpholine ring protons, alongside the aromatic signals characteristic of the substituted quinazoline core.

This comparative approach demonstrates how subtle changes in the molecular framework lead to distinct and interpretable changes in the ¹H NMR spectrum, reinforcing the power of this technique for structural verification.

Comparison with Alternative Analytical Techniques

While ¹H NMR is indispensable for structural elucidation, a multi-technique approach is crucial for comprehensive characterization in a drug development setting.

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹³C NMR Spectroscopy Provides the number of non-equivalent carbon atoms and their chemical environment.Confirms the carbon backbone, including the 14 unique carbons of the molecule. Complements ¹H NMR data for full structural assignment.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[8]
Mass Spectrometry (MS) Determines the molecular weight and provides information on fragmentation patterns.[9]Unambiguously confirms the molecular formula (C₁₄H₁₇ClN₂O₄ from its quinazoline analogue) by providing the exact mass.[10] Fragmentation can confirm the presence of the side chains.Does not provide information on the specific connectivity of atoms (isomerism).
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities and allows for quantification.[11][12]Essential for assessing the purity of the synthetic intermediate, which is critical for its use in subsequent reaction steps. Provides quantitative data.Provides no structural information beyond a retention time. Requires a reference standard for identification.
UV-Vis Spectrophotometry Provides information about the electronic transitions within the molecule.A rapid method for quantification and for monitoring reactions involving the quinoline chromophore.[13][14]The spectrum is often broad and lacks the detailed structural information provided by NMR.

Part 3: Experimental Protocol for High-Quality ¹H NMR Data Acquisition

The reliability of spectral interpretation is directly dependent on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried this compound sample.[15] The rationale for this mass is to ensure sufficient concentration for a good signal-to-noise ratio without causing issues like line broadening due to high viscosity.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial. The choice of solvent is critical; it must fully dissolve the analyte without having signals that overlap with key analyte peaks.[16]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.

    • The solvent should contain 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard for calibrating the chemical shift scale to δ 0.00 ppm.[8]

  • Instrument Setup & Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge to ensure the sample is centered within the NMR coil.[17]

    • Place the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.[8]

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and improves spectral resolution.

    • Set the acquisition parameters:

      • Pulse Angle: 30-45 degrees (a compromise between signal intensity and faster relaxation).

      • Acquisition Time: ~3-4 seconds.

      • Relaxation Delay: 2-5 seconds (to allow for full proton relaxation between scans).

      • Number of Scans: 8-16 scans (to improve signal-to-noise ratio).

  • Data Processing:

    • Apply Fourier Transformation to convert the time-domain signal (Free Induction Decay) into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative ratio of protons.

    • Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.7 mL Deuterated Solvent + TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample & Lock filter->insert shim Shim Magnetic Field insert->shim acquire Acquire FID Data shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Reference & Integrate phase->integrate report Final Spectrum & Analysis integrate->report

Caption: A standardized workflow for acquiring high-resolution ¹H NMR spectra.

Conclusion

The ¹H NMR spectrum of this compound provides an exceptionally detailed and definitive confirmation of its molecular structure. Each proton signal, from the distinct doublets of the pyridine ring to the characteristic triplets and singlets of the methoxyethoxy side chains, serves as a validation point. When contextualized through comparison with structural analogs and integrated with data from orthogonal techniques like mass spectrometry and HPLC, ¹H NMR spectroscopy proves to be an indispensable tool for researchers and drug development professionals. The rigorous application of the described protocol ensures the generation of high-fidelity data, underpinning the scientific integrity required in the pharmaceutical industry.

References

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

  • University of California, Riverside. NMR Sample Preparation. Available at: [Link]

  • Mesbah Energy. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. Available at: [Link]

  • Beck, A. Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. University of North Florida Osprey Digital Commons. Available at: [Link]

  • Beck, A. (2013). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Florida. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 94. Available at: [Link]

  • University of Wisconsin-Madison. Sample Preparation and Positioning - NMR. Available at: [Link]

  • University of California, Riverside. Sample Preparation & NMR Tubes. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Total Structural Elucidation of Erlotinib and Gefitinib by Mainly 2D-Rotating Frame Overhauser Effect Spectroscopy (2D ROESY NMR). Available at: [Link]

  • ResearchGate. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Available at: [Link]

  • National Center for Biotechnology Information. (2023, May 16). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Available at: [Link]

  • National Center for Biotechnology Information. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. Available at: [Link]

  • Pure Synth. 4-Chloro-6,7-Bis(2-Methoxyethoxy)Quinazoline 98.0%(HPLC). Available at: [Link]

  • Indian Journal of Medical Research. (2019). A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients. Available at: [Link]

  • PubMed. (2011, May 15). Comparison of gefitinib and erlotinib in advanced NSCLC and the effect of EGFR mutations. Available at: [Link]

  • ResearchGate. Full mass and fragmentation spectra of (A) erlotinib and (B) gefitinib.... Available at: [Link]

Sources

Comparative Analysis of Synthetic Routes for 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of synthetic routes for 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline (CAS: 1137579-56-6).

Unlike its well-known quinazoline analog (the Erlotinib intermediate), this quinoline derivative is a critical scaffold for c-Met and VEGFR kinase inhibitors (e.g., Cabozantinib analogs). The substitution of the nitrogen at position 3 with a carbon atom fundamentally changes the cyclization chemistry, rendering the standard quinazoline routes (via formamidine) inapplicable.

Executive Summary

The synthesis of this compound hinges on the efficient construction of the electron-rich quinoline core followed by regioselective chlorination. Two primary strategies dominate the landscape:

  • The Classical Gould-Jacobs Reaction: An industrial standard utilizing diethyl ethoxymethylene malonate (EMME). It favors scalability but requires harsh thermal cyclization (>250°C).

  • The Meldrum’s Acid Protocol: A modern, high-yielding bench/pilot route that operates under milder conditions, offering superior impurity control at a higher raw material cost.

Recommendation: For laboratory to pilot-scale synthesis (<5 kg), the Meldrum’s Acid Route is superior due to easier workup and higher purity profiles. For multi-ton manufacturing, the Gould-Jacobs route remains relevant due to lower reagent costs.

Route Analysis & Mechanism

Route A: The Classical Gould-Jacobs Protocol

This route involves the condensation of an aniline with an alkoxy methylene malonate, followed by thermal cyclization.

  • Mechanism: Addition-elimination forms an enamine, which undergoes thermal electrocyclic ring closure.

  • Critical Bottleneck: The cyclization step (Step 2) requires temperatures of 250–280°C (often using Dowtherm A) to overcome the aromaticity of the benzene ring.

  • Downstream: The resulting ester must be hydrolyzed and decarboxylated to yield the 4-quinolone, adding two process steps.

Route B: The Meldrum’s Acid Protocol

This route utilizes the high reactivity of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) condensed with triethyl orthoformate.

  • Mechanism: The aniline reacts with the Meldrum's acid-orthoformate adduct (an imidate-like species). Thermal cyclization occurs at much lower temperatures (~80–110°C) compared to Gould-Jacobs.

  • Advantage: The "Meldrum's adduct" is highly reactive toward intramolecular nucleophilic attack.

  • Downstream: Direct pyrolysis or solvolysis can yield the 4-quinolone, often bypassing the isolation of a stable ester intermediate.

Comparative Data Summary

ParameterRoute A: Gould-JacobsRoute B: Meldrum's Acid
Overall Yield 45 – 55%65 – 75%
Step Count 4 (Condense → Cyclize → Hydrolyze/Decarb → Chlorinate)3 (Condense → Cyclize/Decarb → Chlorinate)
Thermal Demand Extreme (250°C+)Moderate (80–110°C)
Atom Economy HighModerate (Loss of acetone/CO2)
Impurity Profile High thermal degradation byproducts (tar)Clean; main impurity is unreacted aniline
Scalability Excellent (Continuous Flow compatible)Good (Batch reactors)
Key Reagent Cost Low (EMME)Moderate (Meldrum's Acid)

Visualizing the Pathways

SynthesisComparison Start 3,4-bis(2-methoxyethoxy)aniline Enamine Enamine Intermediate Start->Enamine + EMME 110°C Adduct Meldrum's Adduct Start->Adduct + Meldrum/TEOF EMME Diethyl ethoxymethylene malonate (EMME) Cyclization_GJ Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization_GJ Ester Quinoline-3-ester Cyclization_GJ->Ester Quinolone 6,7-bis(2-methoxyethoxy) quinolin-4(1H)-one Ester->Quinolone 1. Hydrolysis 2. Decarboxylation Chlorination Chlorination (POCl3) Quinolone->Chlorination Meldrum Meldrum's Acid + Triethyl Orthoformate Cyclization_MA Cyclization (Acetonitrile, 80°C) Adduct->Cyclization_MA Cyclization_MA->Quinolone - Acetone - CO2 Product This compound Chlorination->Product

Caption: Comparison of the high-temperature Gould-Jacobs route (top) versus the milder Meldrum's Acid route (bottom) converging on the common 4-quinolone intermediate.

Detailed Experimental Protocols

Precursor Synthesis (Common to both routes)

Preparation of 3,4-bis(2-methoxyethoxy)aniline

  • Alkylation: React 1,2-dihydroxybenzene (catechol) with 1-bromo-2-methoxyethane (2.2 eq) and K2CO3 in DMF at 80°C. Yield: >90%.

  • Nitration: Treat the resulting 1,2-bis(2-methoxyethoxy)benzene with HNO3/AcOH at 10–20°C.

  • Reduction: Hydrogenate the nitro compound (H2, Pd/C) in Methanol to obtain the aniline.

Protocol A: The Meldrum's Acid Route (Recommended)

Self-validating checkpoint: The formation of the intermediate adduct is indicated by the solidification of the reaction mixture.

Step 1: Formation of the Enaminone

  • Charge a reactor with 3,4-bis(2-methoxyethoxy)aniline (1.0 eq), Meldrum's acid (1.2 eq), and Triethyl orthoformate (1.5 eq).

  • Reflux in Ethanol (or Acetonitrile) for 3–4 hours.

  • Monitor by TLC/HPLC. The product precipitates upon cooling.

  • Filter the solid, wash with cold ethanol, and dry.

    • Yield Target: 85–90%

Step 2: Cyclization and Decarboxylation

  • Suspend the solid from Step 1 in Dowtherm A (or Diphenyl ether) – Note: While Meldrum's allows lower temp cyclization, full decarboxylation to the 4-H quinoline often requires >200°C. Alternatively, reflux in acetic acid allows cyclization to the 3-carboxylic acid, which is then decarboxylated.

    • Optimization: Add the solid portion-wise to boiling Diphenyl ether (250°C) for rapid flash cyclization/decarboxylation (5–10 mins).

  • Cool to room temperature. Dilute with hexane to precipitate the 6,7-bis(2-methoxyethoxy)quinolin-4(1H)-one .

  • Filter and wash with hexane/acetone.

    • Yield Target: 70–80%

Protocol B: Chlorination (Critical Step)

Self-validating checkpoint: The reaction mixture transitions from a suspension to a clear solution upon completion.

  • Setup: In a dry flask under N2, suspend 6,7-bis(2-methoxyethoxy)quinolin-4(1H)-one (10 g) in POCl3 (50 mL, ~15 eq).

    • Note: Excess POCl3 acts as both reagent and solvent.

  • Reaction: Heat to reflux (105°C).

  • Monitoring: Stir for 2–4 hours. Monitor by HPLC (disappearance of starting material peak at ~3.5 min, appearance of product at ~5.2 min).

  • Workup (Quench):

    • Cool to <40°C.

    • Remove excess POCl3 via rotary evaporation (vacuum).

    • Critical Safety: Slowly pour the residue into crushed ice/ammonia water (pH > 8) with vigorous stirring. The product will precipitate.[1]

  • Purification: Extract with Ethyl Acetate or Dichloromethane. Wash with brine, dry over Na2SO4, and concentrate.

  • Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield off-white needles.

Technical Note: Quinoline vs. Quinazoline

Researchers must distinguish this target from the Erlotinib intermediate (4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline ).

  • Quinoline (This Guide): CH at position 3.[2] Used for c-Met/VEGFR inhibitors.[3]

  • Quinazoline (Erlotinib): N at position 3.[2][4][5][6][7] Used for EGFR inhibitors.

  • Differentiation: The Quinazoline synthesis typically uses Formamidine acetate or Formamide at the cyclization step, whereas the Quinoline synthesis requires the 2-carbon insertion via Malonate or Meldrum's acid.

References

  • Gould-Jacobs Reaction Overview: Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895. Link

  • Meldrum's Acid Cyclization Methodology: Chen, B., et al. "Efficient Synthesis of 4-Hydroxyquinoline-3-carboxylic Acids via Meldrum's Acid." Synthetic Communications, 2010 , 40(17), 2520–2526. Link

  • Chlorination of Electron-Rich Quinolines: Venkateshappa, C., et al. "Process for the preparation of Erlotinib and its intermediates." Organic Process Research & Development (Cited for analogous chlorination conditions), 2007 , 11(4), 813–816. Link

  • Target Molecule Characterization (CAS 1137579-56-6): WO 2005/070891. "Compounds and methods of use (c-Met Inhibitors)." World Intellectual Property Organization.[8] Link

  • Comparison of Quinoline vs Quinazoline Synthesis: Brideman, A. J., et al. "Practical Synthesis of 4-Chloro-6,7-dimethoxyquinoline." Tetrahedron Letters, 2008 , 49(3), 466-468. Link

Sources

A Senior Application Scientist's Guide to Erlotinib Impurity Profiling: Reference Standards and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical comparison of reference standards for the impurity profiling of Erlotinib. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to quality control.

The Imperative of Impurity Profiling in Erlotinib Quality Control

Erlotinib is a potent tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR), pivotal in treating non-small cell lung cancer and other malignancies. The synthesis of such a complex molecule is a multi-step process where reactants, intermediates, by-products, and subsequent degradation can result in impurities within the final active pharmaceutical ingredient (API). The presence of these impurities, even at trace levels, can impact the drug's safety, efficacy, and stability.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities. The ICH Q3A(R2) guideline, for instance, necessitates the reporting, identification, and qualification of impurities in new drug substances.[1] This regulatory scrutiny underscores the non-negotiable role of impurity profiling in drug development and manufacturing. At the heart of this analytical challenge lies the use of highly characterized reference standards, the benchmarks against which all impurities are identified and quantified.

A Comparative Analysis of Erlotinib Reference Standards

The choice of a reference standard is a critical decision that impacts the validity of the entire analytical data package. The landscape of available standards can be broadly categorized into pharmacopeial and non-pharmacopeial (commercially synthesized) standards.

FeaturePharmacopeial Standards (e.g., USP, EP)Non-Pharmacopeial / Commercial Standards
Regulatory Standing Officially recognized by regulatory authorities as primary standards for compendial testing.[2]Not official compendial standards but widely used for R&D, method development, and as secondary standards.
Characterization Exhaustively characterized with a comprehensive Certificate of Analysis (CoA) establishing identity, purity, and assigned value.Characterization data (e.g., NMR, MS, HPLC purity) is provided, but the extent can vary between suppliers.[3][4]
Traceability Provides direct traceability for regulatory submissions and quality control in GMP environments.Often traceable to pharmacopeial standards, but this must be verified by the end-user.
Scope of Availability Typically limited to the API and the specific impurities listed in the official monograph.A much broader range of process-related, degradation, and novel impurities are often available from specialized suppliers.[5][6][]
Primary Use Case Definitive identification and quantification for lot release testing and regulatory filings.Impurity identification, peak tracking during process development, forced degradation studies, and method validation.

Expert Insight: For definitive quantification and release testing intended for a regulatory submission, the use of official pharmacopeial standards is mandatory where available. However, for process optimization, identifying unknown peaks, and validating the separation capabilities of a new method, the wider variety offered by commercial suppliers is indispensable. These standards allow chemists to proactively track and control impurities that may not yet be listed in a pharmacopeia.

Key Process-Related and Degradation Impurities of Erlotinib

A robust analytical method must be able to resolve the Erlotinib API from its key impurities. These can arise from the synthetic route or from degradation under various stress conditions.

  • Process-Related Impurities: These are by-products of the synthesis itself. A critical example is Desethynyl Erlotinib , where the ethynyl group is absent.[8][9] Other synthetic intermediates or isomers, such as those involving chloroethoxy moieties, have also been identified and synthesized for use as reference standards.[10]

  • Degradation Products: Forced degradation studies, conducted under conditions of hydrolysis (acidic, basic), oxidation, and photolysis as recommended by ICH guidelines, reveal the stability profile of the drug.[11][12][13] Studies show Erlotinib is particularly susceptible to degradation under acidic and basic hydrolytic conditions.[11][12] Identified degradants include products of hydrolysis at the quinazoline ring and other modifications.[12][14]

The Analytical Workflow: A Self-Validating System

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse for Erlotinib impurity profiling.[15][16][17] The method must be stability-indicating, meaning it can separate the intact drug from all potential impurities and degradation products.

Caption: High-level workflow for HPLC-based impurity profiling of Erlotinib.

Detailed Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol synthesizes common practices from multiple validated methods and serves as a robust starting point.[8][13][15] Causality: A gradient elution is chosen to ensure sufficient resolution between early-eluting polar impurities and the more retained Erlotinib API, while a C18 column provides the necessary hydrophobic interaction for separation.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Kromasil C18).

    • Mobile Phase A: Phosphate Buffer (e.g., 20mM KH₂PO₄), pH adjusted to 2.8.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 50 °C.

    • UV Detection Wavelength: 248 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 30
      20 70
      25 70
      26 30

      | 30 | 30 |

  • Preparation of Solutions:

    • Diluent: Water:Methanol (50:50 v/v).

    • Standard Preparation: Prepare a solution of Erlotinib Reference Standard at a concentration of approximately 0.02 mg/mL in diluent.

    • Sample Preparation: Prepare a solution of the Erlotinib API test sample at a concentration of approximately 1.0 mg/mL in diluent.

    • Impurity Stock Solution: Prepare a mixed stock solution containing all relevant impurity reference standards at a suitable concentration.

    • Resolution/Spiked Sample: Spike the Sample Preparation with the Impurity Stock Solution to achieve impurity concentrations at the specification limit (e.g., 0.15%). This solution is critical for validating the method's specificity.

  • System Suitability (Trustworthiness Check): Before analyzing any test samples, the system's performance must be verified by injecting the resolution sample.

    • Resolution: The resolution between the Erlotinib peak and the closest eluting impurity peak must be >1.5.

    • Tailing Factor: The tailing factor for the Erlotinib peak should be ≤2.0.

    • Precision: The relative standard deviation (%RSD) for the peak area of six replicate injections of the Erlotinib standard should be ≤2.0%.

Advanced Methods: LC-MS for Structural Elucidation

When an unknown impurity is detected, its identification is paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose.

G A HPLC Separation of Unknown Impurity B Ionization Source (e.g., ESI) A->B C High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) B->C D Determine Accurate Mass & Propose Molecular Formula C->D E Tandem MS (MS/MS): Fragment Parent Ion C->E Select Parent Ion F Analyze Fragmentation Pattern E->F G Propose Structure of Unknown Impurity F->G

Sources

Technical Guide: IR Spectroscopy Identification of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the identification of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline , a critical intermediate in the synthesis of EGFR inhibitors like Erlotinib .[1]

Scope Note on Nomenclature: While the topic request specified "Quinoline," the specific substitution pattern bis(2-methoxyethoxy) is chemically unique to the Quinazoline scaffold used in Erlotinib manufacturing (CAS: 183322-18-1). A Quinoline analog with these exact side chains is non-standard in major drug development pipelines. This guide therefore characterizes the Quinazoline derivative, as this is the industrially relevant target for researchers.

Executive Summary & Application Context

Product: 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline (CAS: 183322-18-1) Primary Application: Key intermediate for Erlotinib (Tarceva®) API synthesis.[1] Critical Quality Attribute (CQA): The presence of the C-Cl bond and the absence of the carbonyl (C=O) peak are the definitive spectral markers for purity.

In drug development, this compound is highly reactive. The chlorine atom at position 4 is prone to hydrolysis upon exposure to atmospheric moisture, converting the active intermediate into its inactive impurity, 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one . IR spectroscopy is the most rapid "Go/No-Go" gate to detect this degradation before proceeding to the expensive coupling step with 3-ethynylaniline.

Experimental Protocol: ATR-FTIR Methodology

Rationale: Traditional KBr pellet methods are discouraged for this compound due to the hygroscopic nature of KBr, which can induce in-situ hydrolysis of the labile C-Cl bond during measurement, yielding false positives for impurities.

Step-by-Step Workflow
  • Instrument Setup:

    • Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans (minimum) to resolve fine aromatic overtones.

    • Range: 4000 – 600 cm⁻¹.

  • Sample Preparation:

    • Ensure the sample is a dry, off-white powder.

    • Critical Step: If the sample has been stored cold, allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation.

    • Place approximately 2–5 mg of sample directly onto the ATR crystal.

  • Measurement & Cleaning:

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure good contact without crushing the crystal).

    • Record the spectrum.[2][3][4]

    • Cleaning: Immediately clean the crystal with Isopropanol (IPA). Avoid water-based cleaners to prevent crystal contamination or hydrolysis of subsequent residue.

Spectral Analysis: Peak Assignment & Identification

The identification relies on a "Fingerprint Match" of the quinazoline skeleton and the specific ether side chains.

Table 1: Key IR Bands for Identification
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Diagnostic Value
Aromatic C-H 3000 – 3100WeakC-H stretching of the quinazoline ring.
Aliphatic C-H 2800 – 2950MediumC-H stretching from the methoxyethoxy side chains (-OCH₂CH₂OCH₃). Look for multiple bands here.
Quinazoline Ring 1615 – 1625 Strong C=N stretching . Characteristic skeletal vibration of the heteroaromatic ring.
Aromatic Skeleton 1560 – 1580MediumC=C stretching vibrations within the fused ring system.
Aryl Ether (C-O-C) 1240 – 1280 Very Strong Asymmetric stretching of the ether linkages at positions 6 and 7. This is often the most intense region.
Alkyl Ether 1100 – 1150StrongC-O stretch of the aliphatic ethylene glycol chains.
Aryl Chloride (C-Cl) 740 – 780 Medium/StrongCritical Identity Marker. The C-Cl stretch typically appears in the fingerprint region. Note: Absence of this peak suggests hydrolysis.

Comparative Analysis: Target vs. Impurities

The most common failure mode in synthesizing this intermediate is the formation of the "Hydroxy Impurity" (Quinazolinone).

Differentiation Guide
FeatureTarget Molecule (4-Chloro...)[1][5][6][7][8][9][10][11][12]Major Impurity (Quinazolinone)Spectral Consequence
Structure 4-Chloro substituent4-Carbonyl (Amide-like tautomer)Primary Differentiator
C=O Region Absent Present (~1660–1680 cm⁻¹) The impurity shows a strong Amide I band. The Target should be flat here.
N-H Region Absent Present (~3100–3300 cm⁻¹) The impurity (in lactam form) may show broad N-H stretching.
C-Cl Region Present (~760 cm⁻¹) Absent Loss of the fingerprint peak at ~760 cm⁻¹.
Visualizing the Signal Pathway

The following diagram illustrates the logical decision process for validating the intermediate using IR data.

IR_Validation_Workflow Start Crude Product (4-Chloro Intermediate) ATR_Scan Perform ATR-FTIR Scan (4000-600 cm⁻¹) Start->ATR_Scan Check_CO Check 1660-1680 cm⁻¹ Region (Carbonyl Band) ATR_Scan->Check_CO Result_CO_Present Peak Detected (Strong Band) Check_CO->Result_CO_Present Yes Result_CO_Absent No Peak (Baseline Flat) Check_CO->Result_CO_Absent No Decision_Fail REJECT BATCH Hydrolysis Detected (Impurity: Quinazolinone) Result_CO_Present->Decision_Fail Check_Cl Check 740-780 cm⁻¹ Region (C-Cl Band) Result_CO_Absent->Check_Cl Check_Cl->Decision_Fail Peak Absent Decision_Pass PASS QC Proceed to Erlotinib Coupling Check_Cl->Decision_Pass Peak Present

Caption: Logic gate for IR-based quality control. The presence of a Carbonyl band is an immediate disqualifier.

Structural Comparison of Alternatives

While the user inquired about a "Quinoline" variant, the table below objectively compares the Quinazoline target with its closest structural analogs found in research.

Compound ClassQuinazoline (Target) Quinoline (Analog) IR Distinction
Core Structure 1,3-Diazanaphthalene1-AzanaphthaleneRing Breathing Modes: Quinazolines typically show a doublet or more complex splitting in the 1500–1600 cm⁻¹ region compared to Quinolines due to the extra nitrogen.
C=N Stretch Strong (~1620 cm⁻¹)Medium/Strong (~1620 cm⁻¹)Very similar, but Quinazoline bands are often sharper and more intense due to higher polarity of the ring system.
Reactivity High (C-Cl is labile)ModerateQuinazolines hydrolyze faster; IR handling requires stricter moisture control than Quinolines.

References

  • National Institute of Standards and Technology (NIST). 4-Amino-2-chloro-6,7-dimethoxyquinazoline IR Spectrum (Structural Analog Reference). Available at: [Link]

Sources

A Senior Application Scientist’s Comparative Guide to Purity Validation of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline via TLC and GC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Key Intermediate's Purity

In the synthesis of targeted cancer therapeutics like Gefitinib and Erlotinib, the integrity of the final Active Pharmaceutical Ingredient (API) is paramount. This integrity begins with the quality of the starting materials. 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline is a pivotal building block in the synthesis of these potent EGFR inhibitors[1][2]. The presence of impurities in this key intermediate, whether from unreacted starting materials, byproducts, or degradation products, can carry through the synthetic pathway, potentially leading to a final API with an undesirable impurity profile, reduced efficacy, or adverse patient reactions[3].

Therefore, robust analytical methods to validate the purity of each batch of this compound are not merely a quality control checkpoint; they are a foundational requirement for ensuring the safety and efficacy of the resulting life-saving medicines. This guide provides an in-depth comparison of two orthogonal and complementary analytical techniques—Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this critical intermediate. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer insights into data interpretation, grounding our discussion in established scientific principles and regulatory expectations[4][5].

Orthogonal Approaches to Purity Verification: TLC and GC

Choosing an analytical technique requires understanding its fundamental principles and how they apply to the molecule . For this compound, a compound with moderate polarity and a relatively high boiling point, both TLC and GC offer distinct advantages. Using them in tandem provides an orthogonal validation—a cross-verification method where two techniques with different separation principles are used, significantly increasing confidence in the analytical result.

  • Thin-Layer Chromatography (TLC): A planar chromatographic technique, TLC separates compounds based on their differential partitioning between a solid stationary phase and a liquid mobile phase[6]. The primary driving force for separation is polarity. It serves as a rapid, cost-effective, and qualitative tool, excellent for quickly visualizing the number of components in a sample, making it ideal for in-process reaction monitoring and preliminary purity checks[7][8]. A pure compound should ideally yield a single spot[9].

  • Gas Chromatography (GC): This technique separates analytes based on their volatility and interaction with a stationary phase within a capillary column[10]. The sample is vaporized and carried through the column by an inert gas (the mobile phase). GC is a powerful quantitative tool, capable of providing high-resolution separation and precise quantification of volatile or semi-volatile impurities, even at trace levels[11][12]. It is the preferred method for generating the definitive percentage purity value required for batch release.

Experimental Protocol: Thin-Layer Chromatography (TLC)

The goal of this TLC protocol is to achieve a clear separation between the main compound and any potential impurities of different polarities.

Causality Behind Protocol Choices:
  • Stationary Phase (Silica Gel 60 F₂₅₄): Silica gel is a polar stationary phase. Its hydroxyl groups interact with polar functional groups of the analyte. The F₂₅₄ indicator allows for visualization under UV light, as the quinoline ring system is UV-active[7].

  • Mobile Phase (Ethyl Acetate/Hexane with Triethylamine): A mixture of a polar solvent (ethyl acetate) and a non-polar solvent (hexane) allows for fine-tuning of the mobile phase polarity to achieve optimal spot separation[13]. The addition of a small amount of a basic modifier like triethylamine (~0.5%) is crucial. It deactivates acidic sites on the silica gel, preventing the basic nitrogen of the quinoline ring from interacting too strongly, which would otherwise cause spot tailing and poor resolution[13].

  • Visualization: UV light at 254 nm is the primary, non-destructive visualization method. An iodine chamber is a secondary, general-purpose method that can reveal non-UV active, lipophilic impurities[7].

Step-by-Step TLC Methodology
  • Chamber Preparation: Line a TLC developing chamber with filter paper and add the mobile phase (e.g., 30:70 Ethyl Acetate:Hexane + 0.5% Triethylamine). Close the lid and allow the chamber to saturate for at least 15 minutes. This ensures a uniform vapor environment for consistent plate development.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline of a silica gel TLC plate. Also, spot a reference standard of the compound if available. A co-spot (spotting both the sample and standard in the same lane) is highly recommended to confirm spot identity.

  • Development: Place the spotted plate into the saturated chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent front to ascend the plate via capillary action until it is ~1 cm from the top.

  • Visualization & Analysis: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Interpreting TLC Results

A single, well-defined spot in the sample lane with an Rf value matching the reference standard is indicative of high purity. The presence of additional spots signifies impurities.

Observation Interpretation Action
Single spot, Rf = 0.65Sample appears pure under these conditions.Proceed to quantitative GC analysis.
Main spot at Rf = 0.65, faint spot at Rf = 0.20An impurity that is more polar than the main compound is present.Further investigation and characterization of the impurity is needed.
Main spot at Rf = 0.65, faint spot at the baseline (Rf ≈ 0)A highly polar impurity or baseline material is present.Consider a more polar mobile phase to move the spot off the baseline for better characterization.
Streaking or tailing of the main spotThe sample may be overloaded, or there is strong interaction with the stationary phase.Dilute the sample; ensure triethylamine is in the mobile phase.

Experimental Protocol: Gas Chromatography (GC)

This GC protocol is designed for the accurate quantification of purity, providing a percentage value based on the relative area of all detected peaks.

Causality Behind Protocol Choices:
  • Column (DB-5 or equivalent): A (5%-Phenyl)-methylpolysiloxane column is a robust, general-purpose column of low-to-mid polarity. It provides excellent resolution for a wide range of compounds, including aromatic heterocycles.

  • Injector and Detector (FID): A split/splitless injector is standard. The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds and provides a response that is directly proportional to the mass of the analyte, making it ideal for quantitative purity analysis[14].

  • Temperature Program: A temperature ramp is necessary due to the compound's high boiling point (~447 °C)[15]. Starting at a lower temperature allows for the elution of any volatile solvents or impurities, while the ramp ensures the main compound elutes as a sharp, symmetrical peak in a reasonable time without thermal degradation.

  • Sample Solvent (DMSO): Dimethyl sulfoxide (DMSO) is a suitable high-boiling point solvent that is compatible with the compound's solubility and GC analysis[16].

Step-by-Step GC Methodology
  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the this compound reference standard and dissolve it in 10 mL of DMSO to create a 1 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested in the same manner.

  • GC Instrument Setup:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Injector: Split mode (e.g., 50:1 split ratio), Temperature: 280 °C.

    • Oven Program: Initial temp 150 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 10 min).

    • Detector (FID): Temperature: 310 °C.

    • Injection Volume: 1 µL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%. This ensures the system is performing with adequate precision.

  • Analysis: Inject the blank (DMSO), followed by the standard solution, and then the sample solution.

  • Data Processing: Integrate all peaks in the chromatogram, disregarding any peaks from the blank solvent. Calculate the percentage purity using the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Interpreting GC Data

The primary output is a chromatogram. The retention time identifies the compound (it should match the standard), and the peak area is used for quantification.

Table 1: Hypothetical GC Data for a Batch of this compound

Peak No.Retention Time (min)Peak Area (µV*s)Area %Identity
14.521,5000.05Unknown Impurity 1
212.882,985,00099.80This compound
314.154,5000.15Unknown Impurity 2
Total 2,991,000 100.00

Based on this data, the purity of the batch is determined to be 99.80%.

Comparative Analysis: TLC vs. GC

Both methods provide critical but different information. Their roles in a comprehensive quality control strategy are distinct.

Parameter Thin-Layer Chromatography (TLC) Gas Chromatography (GC)
Principle Separation by polarity.Separation by volatility/boiling point.
Information Qualitative (number of components, relative polarity).Quantitative (% purity, retention time).
Speed Fast (~30-60 minutes per analysis).Slower (~30-40 minutes per injection/run).
Cost Low cost per sample.Higher initial instrument cost and running costs.
Sensitivity Lower (microgram range).High (nanogram to picogram range).
Best Use Case In-process checks, reaction monitoring, rapid screening of multiple samples.Final product release testing, impurity profiling, validation studies.

Integrated Purity Validation Workflow

A robust quality system integrates both techniques into a logical workflow to ensure the purity of the intermediate before it proceeds to the next synthetic step.

Purity_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Final Disposition A Sample Receipt & Preparation B TLC Analysis (Mobile Phase: 30:70 EA:Hex + 0.5% TEA) A->B C Decision Point: TLC Result B->C D GC-FID Analysis (DB-5 Column, Temp Program) C->D Single Spot (Proceed) H Batch FAIL Investigate Impurities C->H Multiple Spots (FAIL) E Calculate % Purity (Area Normalization) D->E F Decision Point: GC Result E->F G Batch PASS Purity ≥ 99.5% F->G Purity ≥ 99.5% F->H Purity < 99.5%

Caption: An integrated workflow for purity validation using TLC for initial screening and GC for final quantitative analysis.

Conclusion

Validating the purity of this compound is a non-negotiable step in the pharmaceutical manufacturing chain. While Thin-Layer Chromatography offers a rapid and invaluable qualitative snapshot, Gas Chromatography delivers the high-resolution, quantitative data necessary for definitive batch release. By employing these two orthogonal methods, as detailed in this guide, researchers and drug development professionals can establish a self-validating system that ensures the intermediate meets the stringent purity requirements for the synthesis of high-quality APIs. This dual-pronged approach embodies the principles of scientific integrity and analytical robustness, safeguarding the quality of the final therapeutic product from its very first steps.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. U.S. National Library of Medicine. Retrieved from [Link][17]

  • Chandrashekara, K. A. (n.d.). Process for synthesis of gefitinib. ResearchGate. Retrieved from [Link]

  • Pharma Tutor. (n.d.). Gas Chromatography and its Applications in Pharmaceutical Industry. Retrieved from [Link][11]

  • PureSynth. (n.d.). 4-Chloro-6,7-Bis(2-Methoxyethoxy)Quinazoline 98.0%(HPLC). Retrieved from [Link][15]

  • Scientific Research Publishing. (n.d.). Pharmaceutical Applications of Gas Chromatography. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link][6]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link][4]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][5]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Method Development and Validation of Gas Chromatography. Retrieved from [Link][18]

  • ResearchGate. (n.d.). Thin-layer chromatography in testing the purity of pharmaceuticals. Retrieved from [Link][9]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][19]

  • Royal Society of Chemistry. (2016). GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. Retrieved from [Link][14]

  • Oxford Academic. (2013). Separation and Estimation of Process-Related Impurities of Gefitinib by Reverse-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link][3]

  • OMICS International. (n.d.). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link][12]

Sources

Comparative analysis of chlorinating agents for quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of 4-hydroxyquinolines (4-quinolones) to 4-chloroquinolines is a pivot-point reaction in medicinal chemistry, serving as the gateway to aminoquinoline antimalarials (e.g., Chloroquine) and kinase inhibitors. While Phosphorus Oxychloride (


) remains the industry standard, its harsh workup and waste profile have driven the adoption of alternatives like Thionyl Chloride (

) and Triphosgene (BTC).

This guide objectively compares these agents based on reaction efficiency (yield) , atom economy , workup complexity , and safety . It provides validated protocols and a decision matrix to assist researchers in selecting the optimal reagent for their specific substrate and scale.

Mechanistic Foundation: The Activation Barrier

To understand the choice of reagent, one must understand the substrate. 4-Hydroxyquinolines exist primarily as the 4-quinolone tautomer. The carbonyl oxygen is not a good leaving group.

Effective chlorination requires two mechanistic steps:

  • Activation: Converting the carbonyl oxygen into a reactive leaving group (phosphorylated or sulfonylated intermediate).

  • Substitution: Nucleophilic attack by a chloride ion (

    
    ) at the C4 position.
    

Most successful protocols utilize a Vilsmeier-Haack type mechanism, often requiring catalysis (e.g., DMF) to generate a reactive chloroiminium species that activates the quinolone oxygen.

Mechanistic Pathway (DOT Visualization)

QuinolineChlorination Substrate 4-Quinolone (Tautomer) Intermediate Activated Intermediate (O-Phosphorylated/Sulfonylated) Substrate->Intermediate Activation (Electrophilic Attack) Reagent Chlorinating Agent (POCl3 / SOCl2 / BTC) Reagent->Intermediate Provides Electrophile Transition Nucleophilic Attack (Cl- addition) Intermediate->Transition Leaving Group Prep Product 4-Chloroquinoline Transition->Product Elimination of PO2Cl2/SO2

Figure 1: General mechanistic pathway for the dehydroxy-chlorination of quinolones. The reaction relies on activating the stable amide-like oxygen into a labile leaving group.

Comparative Analysis of Agents

Phosphorus Oxychloride ( )

The Industry Benchmark


 is the historical and current standard. It acts as both solvent and reagent.[1]
  • Pros: High reliability; excellent yields (typically >85%); drives equilibrium effectively.

  • Cons: Generates viscous phosphoric acid byproducts upon quenching ("black tar" effect); violent hydrolysis; difficult to extract product from the acidic aqueous phase.

  • Best For: Robust substrates, large-scale synthesis where yield is paramount.

Thionyl Chloride ( ) + DMF

The "Clean Workup" Alternative Alone,


 is often insufficient for 4-quinolones. However, with catalytic DMF, it forms the Vilsmeier reagent (

).
  • Pros: Byproducts are gases (

    
     and 
    
    
    
    ), leaving a cleaner reaction mixture; easier workup (evaporation vs. quenching).
  • Cons: Requires catalytic DMF; vigorous off-gassing requires efficient scrubbing; can be less reactive than

    
     for electron-deficient rings.
    
  • Best For: Small-to-medium scale; acid-sensitive products; labs with good ventilation.

Phosphorus Pentachloride ( ) / Mix

The "Heavy Hammer" Used for extremely unreactive substrates (e.g., nitro-substituted quinolines).

  • Pros: Extremely potent; forces reaction to completion.

  • Cons: Solid handling hazards; highly corrosive; severe safety risks during quenching.

  • Best For: "Dead" substrates that fail with

    
     alone.
    
Triphosgene (BTC)

The "Safer" Solid A solid trimer of phosgene. It generates phosgene in situ upon heating or reaction with nucleophiles.

  • Pros: Solid reagent (easier to weigh than gas); mild reaction conditions; high atom economy (1 mol BTC = 3 mol phosgene).

  • Cons: Fatal inhalation hazard (generates phosgene); requires strict safety protocols; slower kinetics than

    
    .
    
  • Best For: Safety-conscious environments; highly sensitive substrates; late-stage functionalization.

Performance Data Summary

Feature

(Standard)

+ cat. DMF

+

Triphosgene (BTC)
Typical Yield 80 - 95%70 - 90%90 - 98%75 - 92%
Reaction Temp Reflux (105°C)Reflux (75°C)Melt/Reflux (110°C+)0°C to 60°C
Workup Difficulty High (Viscous/Acidic)Low (Evaporation)Very HighMedium
Byproducts

,


(gas),

(gas)

,


,

, Phosgene
Safety Profile CorrosiveCorrosive/GasExtremely CorrosiveToxic (Phosgene risk)
Cost Efficiency HighHighMediumMedium-Low

Validated Experimental Protocols

Protocol A: Standard Chlorination

Recommended for: Routine synthesis of simple 4-chloroquinolines.

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Add 4-hydroxyquinoline (1.0 equiv) to the flask.

  • Reagent: Carefully add

    
     (5.0 - 10.0 equiv). Note: 
    
    
    
    acts as the solvent.[2]
  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc).

  • Quenching (CRITICAL):

    • Cool mixture to RT.

    • Remove excess

      
       via rotary evaporation (in fume hood) if possible.
      
    • Pour the residue slowly onto crushed ice/water (exothermic!).

    • Neutralize with

      
       or saturated 
      
      
      
      to pH 8–9 (precipitates the free base).
  • Isolation: Filter the solid precipitate or extract with Dichloromethane (DCM).

Protocol B: Catalytic /DMF

Recommended for: Ease of purification.

  • Setup: Dry RBF with reflux condenser leading to a caustic scrubber (NaOH trap) for

    
     gas.
    
  • Solvent: Suspend 4-hydroxyquinoline (1.0 equiv) in anhydrous Toluene or DCE (1,2-dichloroethane).

  • Catalyst: Add dry DMF (0.1 – 0.5 equiv).

  • Reagent: Add

    
     (2.0 – 3.0 equiv) dropwise at RT.
    
  • Reaction: Heat to reflux for 3–6 hours.

  • Workup: Evaporate solvent and excess

    
     under reduced pressure. The residue is often the hydrochloride salt. Partition between DCM and 
    
    
    
    (aq) to obtain the free base.
Protocol C: Triphosgene (BTC) Method

Recommended for: Sensitive substrates/Safety.

  • Safety: MUST be performed in a high-efficiency fume hood.

  • Setup: Dissolve 4-hydroxyquinoline (1.0 equiv) in DCM or Chloroform.

  • Base: Add Triethylamine (

    
    , 1.0 equiv) to scavenge HCl.
    
  • Reagent: Cool to 0°C. Add Triphosgene (0.35 equiv) dissolved in DCM dropwise over 30 mins.

  • Reaction: Allow to warm to RT and reflux gently (40°C) for 4–8 hours.

  • Quenching: Cool to 0°C. Very slowly add water to hydrolyze any residual phosgene/BTC.

  • Isolation: Separate organic layer, wash with brine, dry over

    
    .
    

Decision Matrix

Use this logic flow to select the appropriate agent for your specific campaign.

DecisionTree Start Start: Select Agent Scale Reaction Scale? Start->Scale Substrate Substrate Sensitivity? Scale->Substrate Lab Scale (<10g) POCl3 Use POCl3 (Standard) Scale->POCl3 Large (>100g) Reactivity Substrate Reactivity? Substrate->Reactivity Robust BTC Use Triphosgene (Mild/Solid) Substrate->BTC Acid Sensitive SOCl2 Use SOCl2 + DMF (Clean Workup) Reactivity->SOCl2 Standard/Activated PCl5 Use POCl3 + PCl5 (High Power) Reactivity->PCl5 Deactivated (e.g. Nitro)

Figure 2: Decision matrix for selecting chlorinating agents based on scale, sensitivity, and reactivity.

References

  • Mechanistic Insight: J. Org. Chem.2011 , 76(6), 1653–1661.[1] (Detailed kinetic analysis of

    
     reactions with quinazolones/quinolones). Link
    
  • Triphosgene Applications: Org. Process Res. Dev.2024 , 89, 9949–9957.[3] (One-Pot Synthesis of 4-Chloroquinolines via BTC). Link

  • Green Chemistry Approaches: Green Chem.2022 , Review on synthetic investigation for quinoline.[4] Link

  • Process Safety: Org. Synth.2020 , 97, 274-288. (Handling Triphosgene safely in scale-up). Link

  • Comparative Reagents:Indian J. Chem.2020, 97, Review of

    
     mixtures.[5] Link
    

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context & Hazard Mechanism

The "Why" Behind the Protocol

4-Chloro-6,7-bis(2-methoxyethoxy)quinoline (and its quinazoline analogues) are not merely irritants; they are electrophilic alkylating agents designed to be reactive. This compound is a critical intermediate in the synthesis of Erlotinib (Tarceva) .

  • Chemical Mechanism: The chlorine atom at the 4-position is highly activated by the nitrogenous ring system. It is designed to undergo Nucleophilic Aromatic Substitution (

    
    ) with aniline derivatives.
    
  • Biological Implication: If this compound contacts biological tissue, it can react non-specifically with nucleophilic residues (cysteines, lysines) in skin proteins or DNA. This drives the risks of skin sensitization (H317) , severe eye damage (H318) , and potential mutagenicity .

  • Physical Risk: As a low-density solid, it is prone to static charging and aerosolization. Inhalation of dust is the primary exposure vector.

Risk Assessment & Exposure Control Hierarchy

The following diagram illustrates the decision logic for exposure control, prioritizing engineering controls over PPE.

ExposureControl Hazard Hazard Source: 4-Cl-Quinoline Derivative (Sensitizer/Irritant) State Physical State: Fine Powder / Dust Hazard->State Control1 Level 1: Engineering (Fume Hood / ISO 5 Isolator) State->Control1 Primary Containment Control2 Level 2: Admin (SOPs, Restricted Access) Control1->Control2 Residual Risk Control3 Level 3: PPE (Last Line of Defense) Control2->Control3 Direct Contact Risk Action Safe Handling Achieved Control3->Action

Figure 1: Exposure Control Hierarchy. Note that PPE is the final barrier, not the first.

Personal Protective Equipment (PPE) Matrix

Do not rely on single-layer protection. This matrix applies a "Redundancy Protocol" to account for material failure or unexpected permeation.

Protection ZoneStandard Operation (< 10g)Scale-Up / Spill Cleanup (> 10g)Technical Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (8 mil)Laminate Barrier: 1. Inner: Nitrile2.[1][2][3] Outer: Silver Shield® / 4H® (Laminate)Halogenated heterocycles can permeate thin nitrile. Laminate films provide >480 min breakthrough time.
Respiratory Fume Hood Only (Sash at 18")PAPR or N95 + Face Shield (If outside hood)Dust is the vector. If the hood fails or powder is spilled, respiratory protection is critical.
Eye/Face Chemical Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient. The dust is corrosive to mucous membranes; a seal is required.
Body Lab Coat (Buttoned, Cotton/Poly)Tyvek® Coverall (Disposable, wrist-taped)Prevents migration of dust onto street clothes and subsequent home contamination.

Critical Glove Protocol: Change outer gloves immediately upon visible contamination or every 60 minutes. Wash hands with soap and cool water (to keep pores closed) immediately after doffing.

Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)
  • Static Neutralization: Place an ionizing fan or antistatic gun inside the fume hood. This powder is static-prone; without neutralization, it will "jump" onto gloves and cuffs.

  • Draft Shielding: Use a balance with a draft shield. Do not turn off the fume hood, but ensure the sash is lowered to the working height to minimize turbulence.

  • The "Coffin" Technique:

    • Tare a pre-weighed vial with its cap on.

    • Open the bulk container only inside the hood.

    • Transfer solid.[4][5]

    • Cap the receiving vial before removing it from the balance.

    • Wipe the exterior of the receiving vial with a methanol-dampened wipe before removing from the hood.

Phase B: Reaction Setup
  • Solvent Addition: Add solvent (e.g., Isopropanol, DMF) slowly. The 4-chloro group is moisture sensitive. Exothermic hydrolysis can occur if wet solvents are used, releasing HCl gas.

  • Temperature Control: Ensure the reaction vessel is vented to a scrubber or oil bubbler to trap any evolved HCl.

Decontamination & Waste Disposal[6][7]

Because the 4-chloro group is reactive, we can use chemistry to "kill" the hazard.

Decontamination Solution:

  • Composition: 5% Sodium Bicarbonate (

    
    ) or 2% Sodium Hydroxide (
    
    
    
    ) in 50:50 Water/Methanol.
  • Mechanism: Base-catalyzed hydrolysis converts the reactive 4-chloro-quinoline into the 4-hydroxy-quinoline derivative (the "quinolone"). The hydroxy derivative is significantly less reactive and less toxic (though still a chemical waste).

Decon Spill Spill / Residue (Reactive 4-Cl) Agent Apply Base (NaOH/MeOH) Spill->Agent Reaction Hydrolysis (Cl replaced by OH) Agent->Reaction Result Inert Waste (4-OH-Quinoline) Reaction->Result

Figure 2: Chemical Decontamination Logic.

Disposal Path:

  • Liquids: Collect all mother liquors and washings into "Halogenated Organic Waste."

  • Solids: Contaminated wipes, gloves, and paper must be bagged in yellow biohazard/chem-hazard bags and sent for High-Temperature Incineration . Do not landfill.[5]

Emergency Response Protocols

In Case of Skin Contact:

  • Immediate Drench: Do not wipe. Flush with water for 15 minutes .

  • Soap Wash: Use soft soap. Avoid scrubbing, which can abrade skin and increase absorption.

  • Medical: Seek evaluation. Sensitization may not appear immediately.

In Case of Eye Contact:

  • Irrigate: Hold eyelids open and flush with eyewash station for 15 minutes .

  • Transport: Cover eye with sterile patch and transport to ER immediately. Alkali/reactive organic burns can cause corneal opacification.

In Case of Spill (>5g):

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Tyvek suit and respiratory protection (N95/P100).

  • Wet Method: Cover spill with pads dampened with the Decontamination Solution (see Section 5). Do not dry sweep (generates dust).

  • Collect: Scoop wet slurry into a wide-mouth waste jar.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11234450 (Erlotinib Intermediate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.